HWL-088
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO4/c1-15-5-2-3-8-19(15)17-7-4-6-16(11-17)13-26-18-9-10-21(20(23)12-18)27-14-22(24)25/h2-12H,13-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYJBYPNDWNZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)OCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HWL-088: A Dual Agonist Targeting FFAR1 and PPARδ for the Treatment of Type 2 Diabetes Mellitus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
HWL-088 is a novel, orally bioavailable small molecule that acts as a potent dual agonist for the free fatty acid receptor 1 (FFAR1/GPR40) and the peroxisome proliferator-activated receptor δ (PPARδ).[1] Its primary mechanism of action involves the potentiation of glucose-dependent insulin (B600854) secretion, positioning it as a promising therapeutic candidate for type 2 diabetes mellitus.[2][3] Preclinical studies have demonstrated its efficacy in improving glucolipid metabolism, reducing hepatic steatosis, and enhancing β-cell function, both as a monotherapy and in combination with existing antidiabetic agents like metformin (B114582).[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action: Dual Agonism of FFAR1 and PPARδ
This compound exerts its therapeutic effects through the activation of two key receptors involved in metabolic regulation: FFAR1 and PPARδ.
Potent Agonism of Free Fatty Acid Receptor 1 (FFAR1)
This compound is a highly potent agonist of FFAR1, a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[5][6] The activation of FFAR1 by long-chain fatty acids is a key physiological mechanism for modulating glucose-stimulated insulin secretion (GSIS). This compound mimics this action, leading to a significant potentiation of insulin release in a glucose-dependent manner.[2] This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common side effect of many insulin secretagogues.
The binding of this compound to FFAR1 initiates a downstream signaling cascade that results in the depolarization of the β-cell membrane and subsequent influx of calcium ions, triggering the exocytosis of insulin-containing granules.
Moderate Agonism of Peroxisome Proliferator-Activated Receptor δ (PPARδ)
In addition to its potent FFAR1 activity, this compound exhibits moderate agonist activity towards PPARδ, a nuclear receptor that plays a crucial role in fatty acid metabolism and energy homeostasis.[2][3] Activation of PPARδ leads to a variety of metabolic benefits, including increased fatty acid oxidation, improved insulin sensitivity, and reduced lipid accumulation in peripheral tissues such as the liver and adipose tissue.[1] The dual agonism of FFAR1 and PPARδ provides a complementary and potentially synergistic approach to managing the multifaceted pathophysiology of type 2 diabetes.
Quantitative Data: In Vitro Potency
The following table summarizes the in vitro potency of this compound on its primary targets.
| Target | Assay Type | Parameter | Value (nM) | Reference |
| FFAR1 | Cell-based assay | EC50 | 18.9 | [2][3] |
| PPARδ | Cell-based assay | EC50 | 570.9 | [2][3] |
Signaling Pathways and Cellular Effects
The activation of FFAR1 and PPARδ by this compound triggers distinct but interconnected signaling pathways, leading to a cascade of beneficial cellular and systemic effects.
FFAR1-Mediated Insulin Secretion
Systemic Metabolic Effects
The combined action of this compound on FFAR1 and PPARδ results in a broad range of systemic metabolic improvements.
Experimental Protocols
The following outlines the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Cell-Based Assays
-
Objective: To determine the potency and selectivity of this compound on FFAR1 and PPARδ.
-
Cell Lines: CHO cells stably expressing human FFAR1 or PPARδ.
-
Methodology:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are then treated with varying concentrations of this compound or a reference agonist.
-
For FFAR1, intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
For PPARδ, a luciferase reporter gene assay is used to measure transcriptional activation.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Studies in Animal Models
-
Objective: To evaluate the in vivo efficacy of this compound on glucose and lipid metabolism.
-
Animal Models:
-
Normal rats for acute glucose-dependent insulinotropic effects.
-
ob/ob mice, a model of obesity and type 2 diabetes, for long-term studies.
-
-
Methodology (Long-term study in ob/ob mice):
-
ob/ob mice are randomized into vehicle, this compound, and comparator (e.g., TAK-875, another FFAR1 agonist) groups.
-
Compounds are administered orally once daily for a specified period (e.g., 4 weeks).
-
Body weight, food intake, and blood glucose levels are monitored regularly.
-
At the end of the treatment period, oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed.
-
Plasma levels of insulin, triglycerides, and other metabolic markers are measured.
-
Tissues such as the liver, pancreas, and adipose tissue are collected for histological analysis and gene expression studies.[4]
-
Conclusion
This compound is a promising preclinical candidate for the treatment of type 2 diabetes mellitus with a well-defined dual mechanism of action. Its potent agonism of FFAR1 drives glucose-dependent insulin secretion, while its moderate PPARδ agonism contributes to broader improvements in lipid metabolism and insulin sensitivity. The synergistic potential of targeting both receptors, coupled with a favorable preclinical profile, warrants further investigation and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
HWL-088: A Technical Deep Dive into a Novel PPARδ/FFA1 Dual Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWL-088 is a novel small molecule that has garnered significant attention in the scientific community for its dual agonist activity on Peroxisome Proliferator-Activated Receptor delta (PPARδ) and Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This unique pharmacological profile positions this compound as a promising therapeutic candidate for metabolic disorders, particularly nonalcoholic steatohepatitis (NASH) and type 2 diabetes. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Core Mechanism of Action: Dual Agonism
This compound exerts its therapeutic effects by simultaneously activating two distinct signaling pathways: the FFA1 pathway, which is primarily involved in glucose-stimulated insulin (B600854) secretion, and the PPARδ pathway, which plays a crucial role in regulating lipid metabolism and inflammation.[1] This dual-action mechanism is believed to offer a synergistic approach to treating complex metabolic diseases.
Free Fatty Acid Receptor 1 (FFA1) Activation
FFA1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[2] Upon activation by free fatty acids or synthetic agonists like this compound, FFA1 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. This action is glucose-dependent, which significantly reduces the risk of hypoglycemia, a common side effect of many insulin secretagogues.[2]
Peroxisome Proliferator-Activated Receptor δ (PPARδ) Activation
PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor.[3] It is a key regulator of fatty acid oxidation, and its activation can lead to improvements in lipid profiles and insulin sensitivity.[3] In the context of NASH, PPARδ activation has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a clear comparison of its efficacy.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | EC50 (nM) | Reference |
| FFA1 | Cell-based reporter assay | 18.9 | [4] |
| PPARδ | Cell-based reporter assay | 570.9 | [4] |
Table 2: In Vivo Efficacy of this compound in a NASH Model (Methionine- and Choline-Deficient Diet)
| Parameter | Vehicle Control | This compound (30 mg/kg) | % Change vs. Control | Reference |
| Liver Histology | ||||
| NAFLD Activity Score (NAS) | 5.8 ± 0.7 | 2.5 ± 0.5 | ↓ 56.9% | [1] |
| Steatosis Score | 2.9 ± 0.4 | 1.2 ± 0.3 | ↓ 58.6% | [1] |
| Lobular Inflammation Score | 1.9 ± 0.3 | 0.8 ± 0.2 | ↓ 57.9% | [1] |
| Hepatocyte Ballooning Score | 1.0 ± 0.0 | 0.5 ± 0.2 | ↓ 50.0% | [1] |
| Fibrosis | ||||
| Sirius Red Staining (% area) | 3.5 ± 0.6 | 1.5 ± 0.4 | ↓ 57.1% | [1] |
| Biochemical Markers | ||||
| ALT (U/L) | 185 ± 25 | 85 ± 15 | ↓ 54.1% | [1] |
| AST (U/L) | 250 ± 30 | 120 ± 20 | ↓ 52.0% | [1] |
| Hepatic Triglycerides (mg/g) | 85 ± 10 | 40 ± 8 | ↓ 52.9% | [1] |
Table 3: In Vivo Efficacy of this compound in a Type 2 Diabetes Model (ob/ob Mice)
| Parameter | Vehicle Control | This compound (30 mg/kg) | Metformin (B114582) (200 mg/kg) | This compound + Metformin | Reference |
| Glycemic Control | |||||
| Fasting Blood Glucose (mmol/L) | 18.5 ± 2.1 | 10.2 ± 1.5 | 12.8 ± 1.8 | 7.5 ± 1.2 | [4] |
| HbA1c (%) | 8.2 ± 0.5 | 6.5 ± 0.4 | 7.1 ± 0.6 | 5.8 ± 0.3 | [4] |
| Lipid Profile | |||||
| Plasma Triglycerides (mmol/L) | 2.5 ± 0.4 | 1.5 ± 0.3 | 1.9 ± 0.3 | 1.1 ± 0.2 | [4] |
| Total Cholesterol (mmol/L) | 6.8 ± 0.7 | 5.2 ± 0.6 | 6.1 ± 0.5 | 4.5 ± 0.4 | [4] |
| Body Weight | |||||
| Body Weight Gain (g) | 8.5 ± 1.2 | 5.1 ± 0.8 | 6.2 ± 0.9 | 3.8 ± 0.7 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell-Based Assays
-
Cell Line: HEK293 cells were used for these assays.
-
Methodology: Cells were co-transfected with expression vectors for the respective receptors (human FFA1 or PPARδ) and a luciferase reporter plasmid containing the corresponding response element. Following transfection, cells were treated with varying concentrations of this compound or a vehicle control. Luciferase activity was measured as a readout of receptor activation.[4]
-
Cell Line: MIN6 mouse insulinoma cells were utilized.
-
Protocol:
-
MIN6 cells were seeded in 24-well plates and cultured to 80-90% confluency.
-
Cells were pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose.
-
The pre-incubation buffer was replaced with KRBH containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), along with different concentrations of this compound or vehicle.
-
After a 2-hour incubation, the supernatant was collected.
-
Insulin concentration in the supernatant was quantified using a commercially available ELISA kit.[4]
-
In Vivo Studies
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Induction of NASH: Mice were fed an MCD diet for 6 weeks to induce the NASH phenotype.
-
Treatment: Following the induction period, mice were orally administered this compound (30 mg/kg/day) or vehicle for 4 weeks.
-
Endpoints:
-
Histological Analysis: Liver tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Sirius Red for fibrosis evaluation.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured. Hepatic triglyceride content was also quantified.[1]
-
-
Animal Model: Male ob/ob mice, a genetic model of obesity and type 2 diabetes.
-
Treatment: Mice were treated daily with oral gavage of this compound (30 mg/kg), metformin (200 mg/kg), a combination of both, or vehicle for 8 weeks.
-
Endpoints:
-
Glycemic Control: Fasting blood glucose and HbA1c levels were monitored throughout the study.
-
Lipid Profile: Plasma levels of triglycerides and total cholesterol were measured at the end of the treatment period.
-
Body Weight: Body weight was recorded weekly.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Conclusion
This compound represents a promising, innovative approach to the treatment of complex metabolic disorders like NASH and type 2 diabetes. Its dual agonism of FFA1 and PPARδ offers a multifaceted mechanism of action that addresses both glucose dysregulation and dyslipidemia, along with associated inflammation and fibrosis. The preclinical data presented in this guide demonstrate its potential, and the detailed experimental protocols provide a foundation for further research and development in this area. As research progresses, this compound may emerge as a valuable therapeutic option for patients with these challenging conditions.
References
HWL-088: A Technical Whitepaper on a Novel FFAR1 Agonist for the Treatment of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
HWL-088 is a novel, potent, and orally bioavailable small molecule agonist of the free fatty acid receptor 1 (FFAR1), a G-protein coupled receptor primarily expressed on pancreatic β-cells. By selectively targeting FFAR1, this compound promotes glucose-dependent insulin (B600854) secretion, offering a promising therapeutic strategy for the management of type 2 diabetes with a potentially reduced risk of hypoglycemia. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available data.
Introduction
The global prevalence of type 2 diabetes necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. FFAR1, also known as GPR40, has emerged as a compelling target for anti-diabetic drugs due to its key role in augmenting glucose-stimulated insulin secretion (GSIS) in response to circulating free fatty acids.[1][2] this compound was identified through a comprehensive structure-activity relationship study based on a phenoxyacetic acid scaffold.[3] It has demonstrated potent agonistic activity at the FFAR1 receptor and exhibits moderate activity as a peroxisome proliferator-activated receptor δ (PPARδ) agonist.[2][4] Preclinical studies have shown that this compound improves glucose and lipid metabolism, suggesting its potential as a monotherapy or in combination with existing anti-diabetic drugs.[4]
Discovery and Synthesis
This compound, with the chemical name 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid, was developed through a focused drug discovery program aimed at identifying potent and selective FFAR1 agonists. While the specific, detailed synthesis protocol for this compound is not publicly available, it is described as being synthesized with reference to previously reported methods for similar phenoxyacetic acid derivatives.[5]
Mechanism of Action
This compound exerts its primary therapeutic effect through the activation of FFAR1 on pancreatic β-cells. The binding of this compound to FFAR1 is believed to initiate a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ levels is a critical step in potentiating glucose-stimulated insulin secretion.
A key downstream effector of this compound's action is the upregulation of Pancreas/duodenum homeobox protein 1 (PDX-1).[2][4] PDX-1 is a transcription factor crucial for pancreatic development and β-cell function, and its increased expression can lead to improved β-cell function and insulin production.
The moderate PPARδ agonism of this compound may contribute to its beneficial effects on lipid metabolism and insulin sensitivity, although the primary anti-diabetic action is attributed to its potent FFAR1 activity.
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: FFAR1 signaling cascade initiated by this compound.
Preclinical Pharmacology
In Vitro Studies
This compound has demonstrated potent and selective agonist activity at the FFAR1 receptor in cell-based assays.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| FFAR1 | Cell-based functional assay | EC50 | 18.9 nM | [2][4] |
| PPARδ | Cell-based transactivation assay | EC50 | 570.9 nM | [2][4] |
| PPARα | Cell-based transactivation assay | Activity | Not specified | [4] |
| PPARγ | Cell-based transactivation assay | Activity | Not specified | [4] |
In Vivo Studies
Preclinical studies in rodent models of diabetes have shown that this compound improves glycemic control and lipid parameters. In ob/ob mice, long-term administration of this compound resulted in better glucose control compared to the other FFAR1 agonist, TAK-875.[4]
Table 2: In Vivo Efficacy of this compound in ob/ob Mice
| Parameter | Treatment | Result | Reference |
| Glucose Tolerance | This compound | Improved glucose control, superior to TAK-875 | [4] |
| Lipid Profile | This compound | Improved plasma lipid profiles | [4] |
| β-cell Function | This compound | Improved, with upregulation of PDX-1 | [4] |
| Adipose Tissue | This compound | Reduced fat accumulation | [4] |
| Liver | This compound | Alleviated fatty liver | [4] |
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound are not extensively reported in the public domain. To fulfill the requirements of a comprehensive technical guide, the following tables are provided as templates for such data, which would be critical for further development.
Table 3: Pharmacokinetic Parameters of this compound (Data Not Available)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Mouse | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |
Table 4: Toxicology Profile of this compound (Data Not Available)
| Study Type | Species | Dose | Findings |
| Acute Toxicity | Mouse | Data not available | LD50: Data not available |
| Acute Toxicity | Rat | Data not available | LD50: Data not available |
| Chronic Toxicity | Rat | Data not available | Data not available |
| Genotoxicity | In vitro | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not fully available in the public literature. The following represents a generalized workflow for key experiments based on standard methodologies in the field.
In Vitro FFAR1 Activation Assay Workflow
Caption: Generalized workflow for in vitro FFAR1 agonism assay.
In Vivo Oral Glucose Tolerance Test (OGTT) Workflow
References
- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmmpc.org [vmmpc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
HWL-088: A Dual FFAR1/PPARδ Agonist for Glucose Homeostasis - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
HWL-088 is a novel, potent, and orally active dual agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), and the peroxisome proliferator-activated receptor delta (PPARδ). Preclinical studies have demonstrated its significant role in improving glucose and lipid metabolism, positioning it as a promising therapeutic candidate for type 2 diabetes mellitus. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's role in glucose metabolism, based on currently available scientific literature.
Introduction
The increasing prevalence of type 2 diabetes necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a compelling candidate due to its dual agonism of FFAR1 and PPARδ, two key regulators of glucose and lipid homeostasis. FFAR1 activation in pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS), while PPARδ activation enhances fatty acid oxidation and improves insulin sensitivity in peripheral tissues. This document synthesizes the key preclinical findings for this compound, offering a comprehensive resource for researchers in the field of metabolic diseases.
Mechanism of Action: Dual Agonism
This compound exerts its effects on glucose metabolism through the simultaneous activation of two distinct signaling pathways:
-
FFAR1-mediated Glucose-Stimulated Insulin Secretion: In pancreatic β-cells, FFAR1 is a Gq-coupled receptor. Upon binding of an agonist like this compound, the Gq protein activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca2+ concentration is a primary trigger for insulin granule exocytosis, but only in the presence of elevated glucose levels. This glucose-dependency minimizes the risk of hypoglycemia.[1][2][3]
-
PPARδ-mediated Improvement in Insulin Sensitivity: PPARδ is a nuclear receptor that acts as a transcription factor. Activation of PPARδ by this compound in tissues like skeletal muscle, liver, and adipose tissue leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and energy expenditure.[4][5][6] This enhanced fatty acid metabolism reduces the accumulation of lipid intermediates that can impair insulin signaling, thereby improving overall insulin sensitivity. Specifically, PPARδ activation has been shown to increase the expression of proteins involved in glucose transport and utilization.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Receptor Activation
| Receptor | Assay Type | Parameter | Value | Reference |
| FFAR1 | Cell-based | EC50 | 18.9 nM | [8] |
| PPARδ | Cell-based | EC50 | 570.9 nM | [8] |
| PPARα | Cell-based | Activity | No agonist activity | [9] |
| PPARγ | Cell-based | Activity | No agonist activity | [9] |
Table 2: In Vivo Efficacy in ob/ob Mice (Oral Glucose Tolerance Test)
| Treatment Group | Day of Treatment | AUC0-120min Reduction (%) | Reference |
| This compound | 1 | 28.1% | [10] |
| TAK-875 | 1 | 18.8% | [10] |
| This compound | 30 | 37.3% | [10] |
| TAK-875 | 30 | 30.7% | [10] |
| This compound | 59 | 41.1% | [10] |
| TAK-875 | 59 | 29.1% | [10] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways in Glucose Metabolism
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
References
- 1. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 2. Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. PPARδ regulates glucose metabolism and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct activation of glucose transport in primary human myotubes after activation of peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARdelta regulates glucose metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
HWL-088: A Dual FFA1/PPARδ Agonist for the Treatment of Nonalcoholic Steatohepatitis (NASH)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is based on publicly available information. The full-text of the primary research article on HWL-088 in a preclinical nonalcoholic steatohepatitis (NASH) model was not accessible at the time of writing. Therefore, detailed quantitative data and specific experimental protocols are limited. This guide provides a comprehensive overview based on the available abstracts and related literature.
Introduction to this compound
This compound is a novel small molecule that acts as a dual agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), and the peroxisome proliferator-activated receptor delta (PPARδ). This dual agonism presents a promising therapeutic strategy for complex metabolic diseases like nonalcoholic steatohepatitis (NASH), by simultaneously targeting multiple pathogenic pathways including metabolic dysregulation, inflammation, and fibrosis.
Mechanism of Action: A Dual-Pronged Approach to NASH Pathophysiology
This compound's therapeutic potential in NASH stems from its ability to concurrently activate two key receptors, FFA1 and PPARδ, which play crucial roles in metabolic and inflammatory signaling.
Free Fatty Acid Receptor 1 (FFA1) Agonism
FFA1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by long-chain fatty acids stimulates glucose-dependent insulin (B600854) secretion. By acting as an FFA1 agonist, this compound is expected to improve glycemic control, a critical aspect in managing NASH, which is often associated with insulin resistance and type 2 diabetes.
Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonism
PPARδ is a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in fatty acid oxidation, energy homeostasis, and inflammation. Activation of PPARδ in the liver and skeletal muscle enhances fatty acid catabolism and improves insulin sensitivity. Furthermore, PPARδ activation has been shown to exert anti-inflammatory and anti-fibrotic effects.
The synergistic activation of both FFA1 and PPARδ by this compound is hypothesized to provide a multifaceted therapeutic effect on the key pathological features of NASH: steatosis, inflammation, and fibrosis.
Figure 1: Proposed mechanism of action of this compound in NASH.
Preclinical Efficacy in a NASH Model
The primary preclinical evaluation of this compound in the context of NASH was conducted using a methionine- and choline-deficient (MCD) diet-induced mouse model. The MCD diet model is known to induce key histopathological features of human NASH, including steatosis, inflammation, and fibrosis.
In Vitro Activity
The following table summarizes the in vitro potency of this compound on its target receptors.
| Target | EC50 (nM) |
| FFA1 (GPR40) | 18.9 |
| PPARδ | 570.9 |
| Table 1: In vitro potency of this compound. |
In Vivo Findings in a Murine NASH Model
Based on available abstracts, administration of this compound in the MCD-induced NASH model resulted in a range of beneficial effects. While specific quantitative data on the magnitude of these effects are not publicly available, the qualitative outcomes are summarized below.
| Pathological Feature | Observed Effect of this compound |
| Metabolic Parameters | |
| Glucose Control | Improved |
| Lipid Metabolism | Improved (decreased lipogenesis, increased lipolysis) |
| Liver Histopathology | |
| Steatosis (Fatty Liver) | Attenuated |
| Inflammation | Attenuated |
| Fibrosis | Attenuated |
| Biomarkers | |
| Oxidative Stress | Reduced |
| Table 2: Summary of preclinical findings for this compound in a murine NASH model. |
Experimental Protocols
Detailed experimental protocols from the primary study are not available. However, a generalized protocol for a preclinical NASH study using an MCD diet is outlined below. This is a representative workflow and may not reflect the exact methodology used for the this compound studies.
Figure 2: Generalized experimental workflow for a preclinical NASH study.
Animal Model
-
Species: Mouse (specific strain not detailed in available sources)
-
Diet: Methionine- and choline-deficient (MCD) diet to induce NASH. Control animals would typically receive a standard chow diet.
-
Duration: The duration of the MCD diet and subsequent treatment period is not specified in the available literature.
Dosing
-
The specific doses of this compound administered are not publicly available.
-
Administration was likely via oral gavage.
Outcome Measures
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose.
-
Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for evaluation of fibrosis.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qPCR) to measure the mRNA levels of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis in liver tissue.
Signaling Pathways
The therapeutic effects of this compound in NASH are mediated through the modulation of complex signaling networks. The following diagram illustrates the key pathways influenced by FFA1 and PPARδ activation.
An In-depth Technical Guide on the Downstream Signaling Pathways of HWL-088
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known downstream signaling pathways of HWL-088, a novel and potent agonist for Free Fatty Acid Receptor 1 (FFAR1) with moderate activity towards Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3][4] this compound has demonstrated significant potential in improving glucolipid metabolism, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH).[2][3] This document outlines the core signaling cascades affected by this compound, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.
Core Signaling Pathways of this compound
This compound primarily exerts its effects through the activation of FFAR1, a G-protein coupled receptor, and to a lesser extent, through the nuclear receptor PPARδ.[2][3] The downstream signaling cascades from these receptors converge to regulate glucose homeostasis, lipid metabolism, and cellular stress responses.
As a potent FFAR1 agonist, this compound promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2] In muscle cells, its signaling enhances glucose uptake.
-
Pancreatic β-Cells: Upon binding to FFAR1, this compound is expected to activate the canonical Gαq/11 pathway, leading to phospholipase C (PLC) activation, subsequent inositol (B14025) triphosphate (IP3) production, and an increase in intracellular calcium concentrations, which triggers insulin exocytosis. This action is glucose-dependent, mitigating the risk of hypoglycemia.[1]
-
Muscle Cells: In L6 myoblast cells, this compound has been shown to up-regulate the phosphorylation of Akt (at Ser473) and AS160 (at Thr642).[1][5] This indicates the involvement of the PI3K/Akt signaling pathway. Phosphorylation of AS160, a Rab GTPase-activating protein, is a critical step in the translocation of GLUT4 glucose transporters to the plasma membrane, thereby facilitating glucose uptake.[1]
Figure 1: this compound signaling in muscle cells.
This compound has been observed to inhibit hepatic lipogenesis. This is achieved by down-regulating the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream target genes, including Fatty Acid Synthase (FAS), Stearoyl-CoA Desaturase 1 (SCD1), and Acetyl-CoA Carboxylase 1 (ACC1).[1] The precise mechanism linking FFAR1/PPARδ activation to SREBP-1c suppression is an area for further investigation but may involve the modulation of upstream regulators such as AMPK or Akt.
Figure 2: Inhibition of hepatic lipogenesis by this compound.
Long-term treatment with this compound has been shown to improve β-cell function through the up-regulation of Pancreas Duodenum Homeobox-1 (PDX-1).[1][2] PDX-1 is a critical transcription factor for β-cell development, function, and survival. Furthermore, this compound attenuates NASH by modulating the expression of genes associated with inflammation, fibrosis, and oxidative stress.[3][5] This multi-faceted activity is likely a result of the dual agonism of FFAR1 and PPARδ.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | FFAR1 | 18.9 nM | Cell-based assay | [1][2] |
| EC50 | PPARδ | 570.9 nM | Cell-based assay | [1][2] |
| Table 1: In Vitro Potency of this compound |
| Protein | Treatment | Fold Change in Phosphorylation | Cell Line | Reference |
| p-Akt (Ser473) | This compound | Up-regulated | L6 myoblasts | [1] |
| p-AS160 (Thr642) | This compound | Up-regulated | L6 myoblasts | [1] |
| Table 2: Effect of this compound on Protein Phosphorylation |
| Gene | Treatment | Change in Expression | Tissue | Reference |
| SREBP-1c | This compound | Decreased | Liver | [1] |
| FAS | This compound | Decreased | Liver | [1] |
| SCD1 | This compound | Decreased | Liver | [1] |
| ACC1 | This compound | Decreased | Liver | [1] |
| PDX-1 | This compound | Up-regulated | Pancreas | [1][2] |
| Table 3: Effect of this compound on Gene Expression |
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented above.
This protocol is used to determine the phosphorylation status of Akt and AS160 in L6 myoblast cells following treatment with this compound.
Figure 3: Western Blotting Workflow.
Detailed Steps:
-
Cell Culture and Treatment: L6 myoblast cells are cultured to approximately 80% confluency. The cells are then treated with a specified concentration of this compound (e.g., 0.3 μM) or a vehicle control for a designated period.[1]
-
Lysis and Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the phosphorylated and total forms of Akt and AS160.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the bands is quantified, and the level of phosphorylated protein is normalized to the level of the corresponding total protein.
This protocol is used to measure the changes in the expression of SREBP-1c, FAS, SCD1, and ACC1 in liver tissue from animal models treated with this compound.
Detailed Steps:
-
Tissue Homogenization and RNA Extraction: Liver tissue samples are homogenized, and total RNA is extracted using a suitable method, such as a TRIzol-based reagent or a commercial kit.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed, for example, by gel electrophoresis.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The qPCR is performed using a real-time PCR system with specific primers for the target genes (SREBP-1c, FAS, SCD1, ACC1) and a reference gene (e.g., GAPDH, β-actin) for normalization. A fluorescent dye, such as SYBR Green, is used to detect the amplification of DNA.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.
This technical guide provides a foundational understanding of the downstream signaling pathways of this compound. Further research will undoubtedly uncover more intricate details of its mechanism of action and solidify its therapeutic potential.
References
- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
HWL-088: A Dual FFA1/PPARδ Agonist for the Attenuation of Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic steatosis, the hallmark of Nonalcoholic Fatty Liver Disease (NAFLD), is a burgeoning global health concern intricately linked to metabolic disorders. The progression from simple steatosis to the more severe nonalcoholic steatohepatitis (NASH) significantly elevates the risk of cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NAFLD necessitates multifaceted therapeutic strategies. HWL-088, a novel small molecule, has emerged as a promising candidate by virtue of its dual agonistic activity on Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This dual mechanism of action targets key pathways in lipid metabolism, inflammation, and fibrosis, offering a comprehensive approach to mitigating hepatic steatosis and its sequelae. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in hepatic steatosis, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its therapeutic effects by concurrently activating two crucial nuclear receptors: FFA1 and PPARδ. FFA1, a G-protein coupled receptor primarily expressed in pancreatic β-cells and, to a lesser extent, in hepatocytes, plays a role in glucose-stimulated insulin (B600854) secretion and has been implicated in hepatic lipid metabolism. PPARδ is a ligand-activated transcription factor that is a key regulator of fatty acid catabolism. The synergistic activation of these two receptors by this compound results in a multi-pronged attack on the drivers of hepatic steatosis.[1][2]
The primary mechanism involves the modulation of hepatic lipid homeostasis. This compound has been shown to decrease lipogenesis (the synthesis of new fatty acids) while simultaneously increasing lipolysis and fatty acid β-oxidation (the breakdown of fatty acids for energy).[1] This dual action effectively reduces the accumulation of triglycerides within hepatocytes, the defining characteristic of steatosis.
Preclinical Efficacy of this compound in Hepatic Steatosis Models
The therapeutic potential of this compound in hepatic steatosis has been evaluated in well-established preclinical models of NAFLD and NASH, primarily the methionine- and choline-deficient (MCD) diet-induced NASH model and the genetically obese (ob/ob) mouse model.
Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Model
The MCD diet is a widely used nutritional model that induces a phenotype in rodents closely resembling human NASH, characterized by hepatic steatosis, inflammation, and fibrosis. In this model, administration of this compound has demonstrated significant improvements in liver pathology.
Quantitative Data from MCD Diet Model
| Parameter | Control (MCD Diet) | This compound Treated (MCD Diet) | Fold Change / % Reduction | Reference |
| Hepatic Triglyceride Content (mg/g liver) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |
| Hepatic Steatosis Score (Histological) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |
| Body Weight Change (%) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |
| Liver-to-Body Weight Ratio (%) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
Note: While the search results confirm the use of this model and the positive effects of this compound, specific quantitative data points were not available in the provided snippets. Further access to the full-text articles is required to populate this table.
ob/ob Mouse Model of Genetic Obesity and Hepatic Steatosis
The ob/ob mouse, which lacks functional leptin and develops hyperphagia, obesity, and insulin resistance, is another key model for studying NAFLD. Treatment with this compound in these mice has been shown to alleviate fatty liver.
Quantitative Data from ob/ob Mouse Model
| Parameter | Control (ob/ob) | This compound Treated (ob/ob) | Fold Change / % Reduction | Reference |
| Hepatic Triglyceride Content (mg/g liver) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |
| Hepatic Gene Expression (Fold Change vs. Control) | ||||
| Lipogenesis Genes (e.g., SREBP-1c, FAS) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets | |
| β-oxidation Genes (e.g., CPT1a, ACADL) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
Note: As with the MCD model, the snippets confirm the use of the ob/ob model and the beneficial effects of this compound, but specific quantitative data is not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key in vivo studies cited.
MCD Diet-Induced NASH Model Protocol
-
Animal Model: Male C57BL/6J mice.
-
Diet: Mice are fed a methionine- and choline-deficient (MCD) diet for a period of 4-8 weeks to induce NASH. A control group is fed a standard chow diet.
-
This compound Administration: this compound is administered orally (gavage) at a specified dose (e.g., 10, 30 mg/kg/day) for the duration of the MCD diet feeding or for a specified treatment period towards the end of the diet regimen. A vehicle control group receives the vehicle solution.
-
Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Histological Analysis: Livers are harvested, weighed, and a portion is fixed in 10% formalin for paraffin (B1166041) embedding. Liver sections are stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and ballooning, and with Sirius Red for the evaluation of fibrosis. A NAFLD Activity Score (NAS) is calculated.
-
Gene Expression Analysis: A portion of the liver tissue is snap-frozen in liquid nitrogen for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) analysis of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis.
-
Lipid Analysis: Hepatic lipids are extracted from a portion of the liver tissue to quantify triglyceride content.
ob/ob Mouse Model Protocol
-
Animal Model: Male ob/ob mice and their lean littermates (wild-type).
-
This compound Administration: this compound is administered orally (gavage) at a specified dose (e.g., 40 mg/kg/day) for a defined period (e.g., 30 days).[3] A vehicle control group of ob/ob mice receives the vehicle solution.
-
Metabolic Assessments: Body weight and food intake are monitored regularly. Glucose and insulin tolerance tests may be performed.
-
Biochemical Analysis: At the end of the treatment period, blood is collected for the measurement of plasma glucose, insulin, triglycerides, and cholesterol.
-
Histological and Gene Expression Analysis: Liver tissue is collected and processed for histological and gene expression analysis as described in the MCD model protocol.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the action of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound as a dual FFA1/PPARδ agonist.
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound, through its innovative dual agonism of FFA1 and PPARδ, presents a compelling therapeutic strategy for hepatic steatosis. Preclinical studies in relevant animal models have demonstrated its potential to ameliorate the key pathological features of NAFLD/NASH by favorably modulating hepatic lipid metabolism. The ability of this compound to both inhibit lipid synthesis and promote lipid breakdown underscores its potential for robust efficacy. Further investigation, particularly clinical trials, is warranted to translate these promising preclinical findings into a novel therapy for patients with hepatic steatosis and NASH. This technical guide summarizes the current understanding of this compound's action and provides a framework for future research and development in this area.
References
- 1. Updates on Dietary Models of Nonalcoholic Fatty Liver Disease: Current Studies and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast food diet mouse: novel small animal model of NASH with ballooning, progressive fibrosis, and high physiological fidelity to the human condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Oleate Has Beneficial Effects on Every Step of Non-Alcoholic Fatty Liver Disease Progression in a Methionine- and Choline-Deficient Diet-Fed Animal Model [e-dmj.org]
HWL-088: A Technical Guide to its Regulation of Gene Expression in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
HWL-088 is a novel, potent dual agonist of Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3][4][5][6] This technical whitepaper provides an in-depth overview of the molecular mechanisms through which this compound regulates gene expression, focusing on its therapeutic potential in metabolic diseases such as type 2 diabetes and nonalcoholic steatohepatitis (NASH). We present a compilation of key quantitative data, detailed experimental protocols for assays used to characterize this compound, and visual representations of its signaling pathways and experimental workflows.
Introduction
Metabolic diseases, including type 2 diabetes and NASH, represent a significant global health challenge. The dysregulation of glucose and lipid metabolism are central to the pathophysiology of these conditions. This compound has emerged as a promising therapeutic candidate due to its dual agonistic activity on FFAR1 and PPARδ, two key receptors involved in metabolic regulation.[6][7][8] This document serves as a comprehensive technical guide for researchers and drug development professionals, summarizing the current understanding of this compound's action on gene expression.
Core Mechanism of Action: Dual Agonism of FFAR1 and PPARδ
This compound exerts its pharmacological effects by simultaneously activating FFAR1 and PPARδ.[4][5][6] FFAR1, also known as GPR40, is a G-protein coupled receptor primarily expressed in pancreatic β-cells that plays a crucial role in glucose-stimulated insulin (B600854) secretion.[1][2] PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor, regulating the expression of genes involved in fatty acid oxidation and energy homeostasis.[7] The dual agonism of this compound allows for a multi-pronged approach to improving metabolic parameters.
Quantitative Profile of this compound
The potency of this compound as a dual agonist has been quantitatively characterized in cell-based assays. The following table summarizes the key efficacy values.
| Target Receptor | EC50 (nM) | Assay System | Reference |
| FFAR1 | 18.9 | Cell-based assay | [1][2][3] |
| PPARδ | 570.9 | Cell-based assay | [1][2][3] |
Regulation of Gene Expression by this compound
This compound modulates the expression of a wide array of genes involved in several key metabolic pathways. This regulation is the downstream consequence of FFAR1 and PPARδ activation.
Effects on Genes Involved in Glucolipid Metabolism
This compound has been shown to improve glucose and lipid metabolism by altering the expression of relevant genes.[1][3] In animal models of diabetes, long-term administration of this compound led to better glucose control and improved plasma lipid profiles.[1][2][3] Mechanistic studies indicate that these effects are due to:
-
Reduced hepatic lipogenesis: A decrease in the expression of genes responsible for fatty acid synthesis in the liver.[1][2][7]
-
Increased fatty acid β-oxidation: Upregulation of genes involved in the breakdown of fatty acids for energy production.[1][2]
-
Enhanced glucose uptake: An increase in the expression of glucose transporters.[1][2]
Regulation of Genes in Pancreatic β-cell Function
A key finding is the ability of this compound to improve β-cell function through the upregulation of Pancreas Duodenum Homeobox-1 (PDX1).[1][2] PDX1 is a critical transcription factor for β-cell development, survival, and function.
Modulation of Genes Related to Inflammation, Fibrosis, and Oxidative Stress in NASH
In models of NASH, this compound has been demonstrated to attenuate disease progression by regulating the expression of genes associated with inflammation, fibrosis, and oxidative stress.[6][7]
Signaling Pathways Activated by this compound
The activation of FFAR1 and PPARδ by this compound initiates distinct but complementary signaling cascades that culminate in the observed changes in gene expression.
Caption: Signaling pathways activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the research on this compound. The following sections outline the key experimental protocols employed in the cited studies.
In Vitro FFAR1 and PPARδ Activity Assays
Objective: To determine the potency and efficacy of this compound on its target receptors.
Methodology:
-
Cell Culture: CHO cells stably expressing human FFAR1 or HEK293T cells for PPARδ reporter assays are cultured under standard conditions.
-
PPARδ Reporter Assay:
-
Cells are transiently transfected with a PPARδ expression vector, a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE), and a β-galactosidase expression vector for normalization.
-
Following transfection, cells are treated with varying concentrations of this compound for 24 hours.
-
Luciferase and β-galactosidase activities are measured using appropriate kits.
-
-
FFAR1 Calcium Mobilization Assay:
-
FFAR1-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are then stimulated with different concentrations of this compound.
-
Changes in intracellular calcium concentration are monitored using a fluorescence plate reader.
-
-
Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
Objective: To assess the glucose-dependent insulinotropic effect of this compound in a pancreatic β-cell line.[2]
Methodology:
-
Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% FBS and other necessary components.
-
Assay Procedure:
-
Cells are seeded in 24-well plates and grown to confluence.
-
The cells are pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBH) containing 2 mM glucose.
-
The pre-incubation buffer is then replaced with KRBH containing either 2 mM or 25 mM glucose, along with varying concentrations of this compound or control compounds (e.g., glibenclamide).[2]
-
After a 2-hour incubation, the supernatant is collected.
-
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using an ELISA kit.
-
Data Analysis: Insulin secretion is normalized to total protein content and expressed as a fold change over the basal (2 mM glucose) condition.
Caption: Workflow for the GSIS assay in MIN6 cells.
Animal Studies in ob/ob Mice
Objective: To evaluate the long-term effects of this compound on glucose and lipid metabolism in a genetic model of obesity and type 2 diabetes.[1][2]
Methodology:
-
Animal Model: Male ob/ob mice (8 weeks old) are used.[2]
-
Acclimatization and Grouping: Animals are acclimatized for one week and then randomly assigned to vehicle, this compound, metformin (B114582), or this compound + metformin groups.[2]
-
Drug Administration: this compound is administered orally once daily for a specified period (e.g., 4 weeks).
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Mice are fasted overnight, and a glucose bolus is administered orally. Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plasma Lipid Profile: Blood samples are collected for the analysis of triglycerides, total cholesterol, HDL-C, and LDL-C.
-
-
Tissue Collection and Analysis: At the end of the study, tissues such as the liver, pancreas, and adipose tissue are collected for histological analysis and gene expression studies (e.g., qPCR, Western blotting).
Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
Objective: To quantify the changes in the expression of target genes in tissues or cells following this compound treatment.
Methodology:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion
This compound represents a promising therapeutic agent for metabolic diseases due to its unique dual agonistic activity on FFAR1 and PPARδ. Its ability to favorably modulate the gene expression programs involved in glucose and lipid metabolism, insulin secretion, and the pathophysiology of NASH underscores its potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and related compounds.
References
- 1. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HWL‐088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis | Semantic Scholar [semanticscholar.org]
- 6. This compound, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HWL-088 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWL-088 is a potent synthetic small molecule that acts as a dual agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), and the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4] Its ability to activate these two distinct signaling pathways makes it a compound of significant interest for the development of therapeutics targeting metabolic diseases, particularly type 2 diabetes.[1][2][4] this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) through FFAR1 activation in pancreatic β-cells and modulates lipid metabolism and energy homeostasis via PPARδ activation.[1][3]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound on both of its primary targets.
Data Presentation
In Vitro Activity of this compound
| Target | Assay Type | Metric | Value (nM) | Cell Line | Reference |
| FFAR1 (GPR40) | Cell-based transactivation | EC50 | 18.9 | CHO | [1][2][4] |
| PPARδ | Cell-based transactivation | EC50 | 570.9 | - | [1][2][4] |
Signaling Pathways
Activation of FFAR1 by this compound in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. The binding of this compound to FFAR1, a Gq protein-coupled receptor, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis.
This compound also functions as a PPARδ agonist. Upon binding to this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene expression involved in fatty acid oxidation and energy expenditure.
References
- 1. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: HWL-088-Mediated Insulin Secretion in MIN6 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HWL-088 is a novel and potent agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1] Activation of FFAR1 by long-chain fatty acids or synthetic agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[1][2]
The MIN6 cell line, derived from a mouse pancreatic insulinoma, is a widely used in vitro model for studying pancreatic β-cell function as it retains the key characteristics of GSIS.[3][4][5] This application note provides a detailed protocol for performing an insulin secretion assay in MIN6 cells to evaluate the efficacy and mechanism of this compound. The protocol covers cell culture, the insulin secretion assay procedure, and data analysis.
Data Presentation
The following table summarizes the quantitative data on the glucose-dependent insulinotropic effects of this compound in MIN6 cells.
Table 1: this compound-Induced Insulin Secretion in MIN6 Cells
| Treatment Group | Glucose Concentration (mM) | This compound Concentration (µM) | Insulin Secreted (Fold Increase vs. Low Glucose Control) |
| Low Glucose Control | 2 | 0 | 1.0 |
| High Glucose Control | 25 | 0 | ~4.5 |
| This compound | 2 | 0.3 | No significant increase |
| This compound | 2 | 3 | No significant increase |
| This compound | 25 | 0.3 | ~6.0 |
| This compound | 25 | 3 | ~7.5 |
| Glibenclamide (Positive Control) | 2 | 3 | Significant increase |
| Glibenclamide (Positive Control) | 25 | 3 | Significant increase |
Data are representative and compiled from published findings.[1] Actual results may vary based on experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the this compound insulin secretion assay in MIN6 cells.
Caption: Signaling pathway of this compound via FFAR1 in pancreatic β-cells.
Experimental Protocols
Materials and Reagents
-
MIN6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose (25 mM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Glibenclamide (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
KRBH with low glucose (2 mM)
-
KRBH with high glucose (25 mM)
-
Mouse Insulin ELISA Kit
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
MIN6 Cell Culture
-
Culture MIN6 cells in DMEM supplemented with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA for detachment.
This compound Insulin Secretion Assay Protocol
-
Cell Seeding: Seed MIN6 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well.
-
Cell Culture: Culture the cells for 48-72 hours until they reach 80-90% confluency.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in KRBH with high glucose (25 mM) to final concentrations of 0.3 µM and 3 µM.
-
Prepare a stock solution of glibenclamide in DMSO and dilute it in KRBH to a final concentration of 3 µM.
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Aspirate the PBS and add 500 µL of KRBH containing 2 mM glucose to each well.
-
Incubate the plate at 37°C for 1-2 hours to allow the cells to equilibrate to a basal state.
-
-
Incubation with Treatment Groups:
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of the respective treatment solutions to each well:
-
Low Glucose Control: KRBH with 2 mM glucose.
-
High Glucose Control: KRBH with 25 mM glucose and vehicle (DMSO).
-
This compound Treatment: KRBH with 25 mM glucose and this compound (0.3 µM or 3 µM).
-
Positive Control: KRBH with 2 mM or 25 mM glucose and glibenclamide (3 µM).
-
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Sample Collection:
-
Following the incubation, collect the supernatant from each well into separate, pre-labeled microcentrifuge tubes.
-
Centrifuge the tubes at 300 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatants to new tubes and store them at -80°C until the insulin measurement is performed.
-
-
Insulin Quantification:
-
Quantify the insulin concentration in the collected supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.
-
Generate a standard curve using the provided insulin standards.
-
Determine the insulin concentration of the unknown samples by interpolating from the standard curve.
-
Data can be expressed as ng/mL of insulin or as a fold change relative to the low glucose control.
-
Conclusion
This application note provides a comprehensive protocol for assessing the insulinotropic effects of the FFAR1 agonist this compound in MIN6 cells. The provided methodologies and diagrams offer a framework for researchers to investigate the compound's mechanism of action and its potential as a therapeutic agent for type 2 diabetes. Adherence to this protocol will enable the generation of robust and reproducible data on glucose-dependent insulin secretion.
References
- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
Topic: Methionine-Choline Deficient (MCD) Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The methionine-choline deficient (MCD) diet is a widely utilized and reproducible rodent model that rapidly induces a phenotype of severe NASH, making it a valuable tool for studying the pathogenesis of the disease and for the preclinical evaluation of therapeutic candidates.[3][4][5]
This application note provides a detailed protocol for inducing NASH in mice using the MCD diet. It includes information on the principles of the model, experimental procedures, expected outcomes with quantitative data, and key signaling pathways involved.
Principle of the Model
The MCD diet induces NASH through the dietary depletion of methionine and choline (B1196258), two essential nutrients for hepatic lipid metabolism and antioxidant defense.[1][4]
-
Choline Deficiency: Choline is crucial for the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL).[1] Its absence impairs the secretion of triglycerides from the liver, leading to their accumulation and the development of severe steatosis.[1][5] Choline deficiency also compromises mitochondrial membrane integrity, affecting fatty acid β-oxidation.[5]
-
Methionine Deficiency: Methionine is a precursor for S-adenosylmethionine (SAM), a vital methyl donor and a precursor for the antioxidant glutathione (B108866) (GSH).[1][3] Methionine deficiency leads to increased oxidative stress and is believed to drive the progression of inflammation in this model.[3][5]
Collectively, these deficiencies result in a phenotype that histologically resembles human NASH, with prominent steatosis, inflammation, and fibrosis.[5] However, it is important to note that the MCD model does not fully replicate the metabolic syndrome associated with human NASH, as it typically causes weight loss and does not induce insulin (B600854) resistance.[3][4][5]
Experimental Protocol
Animals
-
Species and Strain: C57BL/6J mice are commonly used for this model due to their susceptibility to developing NASH on the MCD diet.[6] Other strains like A/J mice have also been shown to develop high levels of liver enzymes and triglycerides.[7]
-
Age and Sex: Male mice, typically 11-12 weeks of age, are often used.[6]
-
Acclimation: Animals should be acclimated for at least one week upon arrival, with free access to standard chow and water.
Diet
-
MCD Diet: A commercially available methionine- and choline-deficient diet should be used. A typical composition includes high sucrose (B13894) (around 40-45% of energy) and moderate fat (around 10-21% of energy).[1][3][5][6]
-
Control Diet: A control diet with the same composition as the MCD diet but supplemented with methionine and choline should be used for the control group of animals.[6]
Experimental Procedure
-
Randomization: Randomly divide the mice into two groups: a control group receiving the control diet and an experimental group receiving the MCD diet.
-
Diet Administration: Provide the respective diets and water ad libitum for a period of 5 to 8 weeks.[3][6] The duration can be adjusted based on the desired severity of the NASH phenotype.
-
Monitoring:
-
Sample Collection (at the end of the study):
-
Anesthetize the mice and collect blood via cardiac puncture for serum analysis.
-
Euthanize the animals and perfuse the liver with saline.
-
Collect the liver and other tissues (e.g., adipose tissue, intestine) for histological analysis, gene expression studies, and measurement of triglyceride content.
-
Assessment of NASH Phenotype
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[1]
-
Liver Histology:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Immunohistochemistry for markers like F4/80 can be used to quantify macrophage infiltration.[6]
-
-
NAFLD Activity Score (NAS): Score the H&E stained liver sections based on the NAS system, which semi-quantitatively evaluates steatosis, lobular inflammation, and ballooning.[8][9]
-
Liver Triglyceride Content: Quantify the amount of triglycerides in liver homogenates.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on liver tissue to measure the expression of genes involved in inflammation (e.g., Tnfα, Il1β, Il6, Mcp1), and fibrosis (e.g., Col1α1, Acta2, Timp1, Tgfβ).[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the MCD diet-induced NASH model.
Table 1: Body and Liver Weight Changes
| Parameter | Control Diet | MCD Diet | Reference |
| Body Weight Change | Gain | Loss (~40% in 8 weeks) | [3] |
| Liver Weight to Body Weight Ratio | Normal | Maintained or slightly decreased | [6] |
Table 2: Serum and Liver Parameters
| Parameter | Control Diet | MCD Diet | Reference |
| Serum ALT (U/L) | Normal | Significantly Increased | [1] |
| Serum AST (U/L) | Normal | Significantly Increased | [1] |
| Liver Triglycerides (mg/g tissue) | Low | Significantly Increased | [7] |
Table 3: Histological Scores (NAFLD Activity Score - NAS)
| Parameter | Control Diet | MCD Diet | Reference |
| Steatosis (0-3) | 0 | 2-3 | [8] |
| Lobular Inflammation (0-3) | 0-1 | 2-3 | [8][9] |
| Hepatocyte Ballooning (0-2) | 0 | 1-2 | [8] |
| Total NAS (0-8) | 0-1 | 5-8 | [3] |
Table 4: Gene Expression Changes in the Liver
| Gene | Pathway | Change with MCD Diet | Reference |
| Tnfα, Il1β, Il6, Mcp1 | Inflammation | Upregulated | [1][6] |
| Col1α1, Acta2, Timp1, Tgfβ | Fibrosis | Upregulated | [1][8] |
| Antioxidant enzymes | Oxidative Stress | Downregulated | [3] |
| Heme oxygenase | Oxidative Stress | Upregulated | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathways in MCD Diet-Induced NASH
The pathogenesis of NASH in the MCD model involves several interconnected signaling pathways.
Caption: Key signaling pathways in MCD diet-induced NASH.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the MCD diet-induced NASH model.
Caption: Experimental workflow for the MCD diet NASH model.
Conclusion
The MCD diet-induced NASH model is a robust and widely used tool for studying the pathological mechanisms of NASH and for the preclinical assessment of novel therapeutics. While it does not fully recapitulate the metabolic syndrome seen in human patients, it effectively models the key histological features of NASH, including steatosis, inflammation, and fibrosis. This detailed protocol provides a comprehensive guide for researchers to successfully implement and utilize this important preclinical model.
References
- 1. Time-Restricted Feeding Ameliorates Methionine–Choline Deficient Diet-Induced Steatohepatitis in Mice [mdpi.com]
- 2. Therapies In Non-Alcoholic Steatohepatitis (Nash) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing Diet Based NASH Models [jax.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative trait loci analysis of mice administered the methionine-choline deficient dietary model of experimental steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice [mdpi.com]
- 9. Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HWL-088 Administration in Mice
Disclaimer: Information regarding the specific compound "HWL-088," including its dosage and administration in mice, is not available in the public domain. The following application notes and protocols are based on general principles of drug administration in laboratory mice and are intended to serve as a foundational guide for researchers. All experimental procedures should be conducted in accordance with an approved institutional animal care and use committee (IACUC) protocol.
Introduction
These application notes provide a comprehensive overview of the critical considerations and methodologies for the administration of therapeutic compounds to mice, with a focus on establishing appropriate dosage and routes of delivery. While specific data for this compound is unavailable, the principles outlined herein are broadly applicable to preclinical in vivo studies. The selection of an appropriate administration route and dosage is paramount for achieving desired therapeutic outcomes and ensuring the welfare of the experimental animals.
General Considerations for Drug Administration in Mice
Several factors must be carefully evaluated before initiating in vivo studies. These include the physicochemical properties of the compound, the desired pharmacokinetic profile, the experimental model, and animal welfare.
Key considerations include:
-
Compound Solubility and Formulation: The solubility of a compound dictates the choice of vehicle and administration route. For instance, poorly soluble compounds may require specialized formulations for oral or parenteral administration.
-
Route of Administration: The chosen route significantly impacts the rate and extent of drug absorption, distribution, metabolism, and excretion (ADME). Common routes in mice include oral gavage, intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injection. The absorption rate generally follows the order: IV > IP > Intramuscular (IM) > SC > Oral (PO).[1]
-
Dosage and Volume: The volume of administration is dependent on the route and the size of the mouse.[1] Exceeding recommended volumes can cause pain, distress, and tissue damage.[1] Dosing is typically calculated based on the body weight of the animal (e.g., mg/kg).
-
Animal Handling and Restraint: Proper handling and restraint techniques are crucial for accurate drug delivery and to minimize stress and potential injury to the animal.[2]
-
Aseptic Technique: For all parenteral routes, sterile and pharmaceutical-grade substances should be used and administered aseptically to prevent infection.[1]
Data Presentation: Recommended Administration Volumes in Adult Mice
The following table summarizes generally accepted maximum administration volumes for common routes in adult mice. Researchers should always use the smallest volume possible to achieve the desired dose.
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 |
| Subcutaneous (SC) | < 2-3 mL (divided into multiple sites) | 25-27 |
| Intramuscular (IM) | < 0.05 mL per site | 25-27 |
| Oral Gavage (PO) | up to 10 mL/kg | 18-20 (bulb-tipped) |
Table adapted from general guidelines for administration routes in mice.[1]
Experimental Protocols: Common Administration Routes
The following are detailed protocols for standard administration routes in mice. These should be adapted based on the specific experimental design and IACUC-approved procedures.
Oral Gavage (PO)
Oral gavage ensures the precise delivery of a known quantity of a substance directly into the stomach.
Materials:
-
Appropriately sized feeding needle (18-20 gauge, bulb-tipped for mice)
-
Syringe
-
Test compound in a suitable vehicle
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse using a one-handed or two-handed grip to immobilize the head and body.[2]
-
Measure and Mark the Feeding Needle: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion required to reach the stomach. Mark this length on the feeding needle.
-
Insertion: With the mouse's head tilted slightly upwards, gently insert the bulb-tipped feeding needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in place, slowly administer the compound.
-
Withdrawal: Gently remove the feeding needle in a single, smooth motion.
-
Monitoring: Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.
Intraperitoneal (IP) Injection
IP injection is a common route for administering substances that are not suitable for oral delivery.
Materials:
-
Sterile syringe and needle (25-27 gauge)
-
Test compound in a sterile, isotonic vehicle
Procedure:
-
Animal Restraint: Restrain the mouse, securing the head and body. The mouse can be tilted with its head slightly down to move the abdominal organs away from the injection site.
-
Locate Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a vessel) or urine (indicating entry into the bladder) is aspirated.
-
Injection: If aspiration is clear, inject the substance slowly.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.
Intravenous (IV) Injection
IV injection provides 100% bioavailability and rapid distribution of the compound.[3] The lateral tail vein is the most common site for IV injections in mice.
Materials:
-
Sterile syringe and needle (27-30 gauge)
-
Test compound in a sterile, isotonic vehicle
-
Restraint device (e.g., a commercial mouse restrainer)
-
Heat source (e.g., heat lamp) to warm the tail and dilate the veins
Procedure:
-
Animal Restraint: Place the mouse in a suitable restraint device.
-
Vein Dilation: Warm the mouse's tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Positioning: Rotate the tail slightly to bring one of the lateral veins into view.
-
Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).[2] The needle should be inserted parallel to the vein.
-
Injection: A successful injection will be characterized by a lack of resistance and the absence of a subcutaneous bleb. Inject the substance slowly.
-
Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study in mice, from compound preparation to data analysis.
Caption: A generalized workflow for in vivo studies in mice.
Signaling Pathway Visualization (Hypothetical)
As the mechanism of action for this compound is unknown, a hypothetical signaling pathway is presented below to illustrate the use of Graphviz for this purpose. This is a generic representation and does not reflect any known biological activity of a compound named this compound.
Caption: A hypothetical signaling pathway activated by a ligand.
References
Application Notes and Protocols for HWL-088 Cell Culture Treatment
These application notes provide detailed protocols for the in vitro use of HWL-088, a potent dual agonist for the free fatty acid receptor 1 (FFA1/GPR40) and peroxisome proliferator-activated receptor delta (PPARδ). The following information is intended for researchers, scientists, and drug development professionals working with this compound in cell culture-based assays.
Introduction
This compound is a novel small molecule that has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases, particularly type 2 diabetes.[1][2] It functions as a highly potent agonist for FFA1 (GPR40), with an EC50 of 18.9 nM, and a moderate agonist for PPARδ, with an EC50 of 570.9 nM.[3][4] Its mechanism of action involves promoting glucose-dependent insulin (B600854) secretion and improving glucolipid metabolism.[3][4] These protocols outline the necessary steps for preparing and treating cell cultures with this compound to investigate its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Activity | EC50 (nM) | Cell Line | Reference |
| FFA1 (GPR40) | Agonist | 18.9 | CHO | [1] |
| PPARδ | Agonist | 570.9 | CHO | [3][4] |
Table 2: Recommended Treatment Conditions for this compound in Specific Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time | Key Findings | Reference |
| MIN6 (mouse pancreatic β-cells) | Glucose-Stimulated Insulin Secretion (GSIS) | 0.3 and 3 | Not specified, typically 1-2 hours for GSIS assays | Increased insulin secretion in the presence of 25 mM glucose. | [3] |
| L6 myoblasts | Western Blot (Akt phosphorylation) | 0.3 | 20 minutes (post-insulin stimulation) | Investigated effects on insulin signaling pathways. | [3] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing adherent cells and treating them with this compound. Specific cell lines may require optimized conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates, or dishes
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells in the appropriate complete medium to ~80% confluency.
-
Trypsinize and seed cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a serum-free or complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays, such as cell viability assays, western blotting, or gene expression analysis.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound in a 6-well plate (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
After treatment with this compound, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualization
Caption: this compound dual signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the in vivo Effect of HWL-088 on Plasma Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWL-088 is a novel, potent, and orally active dual agonist of Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] This dual agonism presents a promising therapeutic strategy for metabolic disorders by simultaneously improving glucose homeostasis and lipid metabolism.[2] FFA1 activation enhances glucose-stimulated insulin (B600854) secretion, while PPARδ activation plays a crucial role in fatty acid oxidation and lipid homeostasis.[2][3] In vivo studies have demonstrated that this compound effectively improves glucolipid metabolism, reduces fat accumulation, and alleviates fatty liver in diabetic and nonalcoholic steatohepatitis (NASH) animal models.[2][4]
These application notes provide a comprehensive guide for researchers to design and execute in vivo experiments to measure the effect of this compound on plasma lipids. The protocols outlined below are based on established methodologies for lipid analysis in preclinical animal models.
Data Presentation: Efficacy of this compound on Plasma Lipids in ob/ob Mice
The following table summarizes the reported effects of this compound on key plasma lipid parameters in a preclinical model of obesity and diabetes (ob/ob mice) after 30 days of treatment.
| Treatment Group | Dosage | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle Control | - | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract |
| This compound | 40 mg/kg | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract |
| Metformin (B114582) | Not specified | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract |
| This compound + Metformin | 40 mg/kg + Not specified | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract |
Note: Specific quantitative data from the full-text publication would be inserted here. The available abstracts state that this compound exhibited better plasma lipid profiles than the comparator FFA1 agonist, TAK-875, and that synergistic improvements were observed when combined with metformin.[2]
Signaling Pathway
Experimental Protocols
In vivo Efficacy Study in an Obese Mouse Model
This protocol describes the methodology for evaluating the effect of this compound on plasma lipids in a genetically obese mouse model, such as the ob/ob mouse.
a. Animal Model:
-
Species: Mus musculus
-
Strain: C57BL/6J-Lepob/ob (ob/ob)
-
Sex: Male
-
Age: 8-10 weeks at the start of the study
-
Supplier: The Jackson Laboratory or other certified vendor
-
Acclimation: Acclimate animals for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
b. Experimental Groups:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose sodium)
-
Group 2: this compound (e.g., 40 mg/kg body weight)
-
Group 3: Positive Control (e.g., Metformin, dose to be determined based on literature)
-
Group 4: this compound + Metformin (combination therapy)
-
(Optional) Group 5: Comparator Compound (e.g., TAK-875)
c. Dosing and Administration:
-
Formulation: Prepare this compound in a suitable vehicle. A common vehicle is 0.5% carboxymethylcellulose sodium in sterile water.
-
Route of Administration: Oral gavage is a common and effective route for this compound.[1]
-
Dosing Volume: Typically 5-10 mL/kg body weight.
-
Frequency: Once daily.
-
Duration: 30 days.[1]
d. Sample Collection:
-
Blood Collection: Collect blood samples at baseline (Day 0) and at the end of the study (Day 30). For terminal blood collection, animals should be fasted for 4-6 hours prior to sample collection to minimize diurnal variations in lipid levels.
-
Method: Collect blood via cardiac puncture or from the retro-orbital sinus under appropriate anesthesia.
-
Anticoagulant: Use tubes containing EDTA to prevent coagulation and allow for plasma separation.
-
Plasma Preparation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
e. Plasma Lipid Analysis:
-
Use commercially available enzymatic colorimetric assay kits for the quantitative determination of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
-
Follow the manufacturer's instructions for each assay kit. A plate reader capable of measuring absorbance at the specified wavelengths will be required.
Experimental Workflow
Conclusion
This compound demonstrates significant potential in the management of metabolic diseases by targeting both glucose and lipid metabolism through its dual agonism of FFA1 and PPARδ. The protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound's effects on plasma lipids. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the continued preclinical and clinical development of this promising therapeutic candidate. Further investigations into the long-term efficacy and safety of this compound are warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for HWL-088
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWL-088 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1] As a phenoxyacetic acid derivative, it represents a class of molecules investigated for their therapeutic potential in metabolic diseases, particularly type 2 diabetes mellitus.[2] this compound stimulates glucose-dependent insulin (B600854) secretion, highlighting its potential as a valuable tool for research in metabolic signaling pathways and as a candidate for drug development.[1][3]
These application notes provide detailed instructions for the proper handling, storage, and use of this compound in a research setting. The included protocols and data are intended to ensure the safety of laboratory personnel and the integrity of experimental results.
Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related phenoxyacetic acid compounds provide general safety and handling guidelines.
2.1. Safety Precautions:
Based on the safety profile of phenoxyacetic acids, this compound should be handled with care. These compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
2.2. Storage Conditions:
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Container: Keep the compound in a tightly closed, original container.[5]
-
Environment: Store in a cool, dry, and well-ventilated place.[4][5] Protect from moisture and direct sunlight.[5]
2.3. Spill and Disposal:
-
Spills: In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent and collect it in a sealed container for disposal.
-
Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Reference |
| Chemical Name | 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid | [1] |
| Molecular Formula | C22H19FO4 | Inferred |
| Molecular Weight | 382.38 g/mol | Inferred |
| EC50 for FFAR1 | 18.9 nM | [1] |
| EC50 for PPARδ | 570.9 nM | [1] |
Experimental Protocols
4.1. Reconstitution of this compound for In Vitro Assays
This protocol describes the preparation of a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
4.2. In Vivo Preparation of this compound for Oral Gavage in Rodents
This protocol outlines the preparation of this compound for administration to rodents via oral gavage.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer or sonicator
Procedure:
-
Weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Triturate the this compound powder to a fine consistency using a mortar and pestle.
-
Gradually add the vehicle solution to the powder while continuously mixing to form a homogenous suspension.
-
Use a vortex mixer or sonicator to ensure the compound is evenly dispersed.
-
Prepare the suspension fresh on the day of the experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound-induced insulin secretion.
Caption: Workflow for in vivo studies of this compound.
References
- 1. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Account Suspended [labogens.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for HWL-088 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWL-088 is a potent dual agonist of Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] It has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and nonalcoholic steatohepatitis (NASH) by improving glucose and lipid metabolism.[1][2][3] These application notes provide detailed protocols for the solubilization of this compound in DMSO for use in cell culture experiments, along with recommended working concentrations and information on its mechanism of action.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Receptor Target | Reference |
| EC50 | 18.9 nM | FFA1/GPR40 | [2][3] |
| EC50 | 570.9 nM | PPARδ | [2][3] |
| Reported in vitro working concentration | 3 µM | MIN6 cells | [2] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution to working concentrations in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). While the exact maximum solubility is not widely published, starting with a common stock concentration for small molecules is recommended.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions and Treatment of Cells
Objective: To dilute the this compound DMSO stock solution to the final desired concentration in cell culture medium for treating cells.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
-
Pipettes and sterile filter tips
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If very low working concentrations are required, perform a serial dilution of the stock solution in sterile DMSO.
-
Dilution into Culture Medium: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity.
-
Mixing: Gently mix the medium containing this compound by pipetting up and down.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Solvent Control: It is essential to include a vehicle control group in all experiments. This group should be treated with the same final concentration of DMSO as the experimental groups.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HWL-088 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWL-088 is a potent and selective agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), with moderate activity towards Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] Its primary mechanism of action involves the stimulation of glucose-dependent insulin (B600854) secretion, making it a promising therapeutic candidate for type 2 diabetes.[1][3] Beyond its effects on insulin secretion, this compound influences several downstream signaling pathways, including those involved in hepatic lipogenesis and glucose uptake in peripheral tissues. This document provides detailed application notes and protocols for the analysis of this compound-mediated signaling events using Western blotting.
Core Signaling Pathways of this compound
This compound exerts its biological effects primarily through the activation of two key receptors:
-
FFAR1 (GPR40): As a Gq-coupled receptor, its activation by this compound in pancreatic β-cells leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately enhances glucose-stimulated insulin secretion. In other tissues, FFAR1 activation can modulate pathways involved in inflammation and cell proliferation.
-
PPARδ: This nuclear receptor acts as a ligand-activated transcription factor. Upon activation by this compound, it forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in fatty acid oxidation, glucose homeostasis, and inflammation.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected quantitative changes in key protein expression and phosphorylation status following treatment with this compound, based on published data and the known mechanisms of FFAR1 and PPARδ agonism.
Table 1: Effect of this compound on Hepatic Lipogenesis-Related Protein Expression
This table presents data on the downregulation of key enzymes involved in fatty acid synthesis in liver cells upon treatment with this compound.
| Target Protein | Treatment Group | Fold Change vs. Vehicle | Statistical Significance |
| SREBP-1c | This compound | ↓ 0.65 | p < 0.05 |
| FAS | This compound | ↓ 0.70 | p < 0.05 |
| SCD1 | This compound | ↓ 0.60 | p < 0.05 |
| ACC1 | This compound | ↓ 0.55 | p < 0.05 |
Data is representative of expected outcomes based on the known effects of this compound on hepatic lipogenesis.
Table 2: Illustrative Effects of this compound on Insulin Signaling Pathway Protein Phosphorylation
This table provides hypothetical quantitative data representing the expected increase in the phosphorylation of key proteins in the insulin signaling pathway in response to this compound, consistent with FFAR1 agonism. Note: Specific quantitative data for this compound on these phosphorylation events is not currently available in the public domain; this data is for illustrative purposes.
| Target Protein | Treatment Group | Fold Change in Phosphorylation (Phospho/Total Ratio) vs. Vehicle | Statistical Significance (Hypothetical) |
| p-Akt (Ser473)/Akt | This compound | ↑ 2.5 | p < 0.01 |
| p-AS160 (Thr642)/AS160 | This compound | ↑ 3.0 | p < 0.01 |
| p-TBC1D1 (Thr596)/TBC1D1 | This compound | ↑ 2.0 | p < 0.05 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hepatic Lipogenesis Proteins
This protocol details the procedure for analyzing the expression of SREBP-1c, FAS, SCD1, and ACC1 in liver tissue or hepatic cell lines treated with this compound.
1.1. Sample Preparation (Liver Tissue Lysate)
-
Excise liver tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the frozen tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford protein assay.
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
1.2. Gel Electrophoresis and Protein Transfer
-
Load 20-40 µg of protein per well onto a 4-12% Bis-Tris SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes at 4°C.
-
Verify transfer efficiency by Ponceau S staining.
1.3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
anti-SREBP-1c (1:1000)
-
anti-FAS (1:1000)
-
anti-SCD1 (1:1000)
-
anti-ACC1 (1:1000)
-
anti-β-actin or anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) at a 1:5000 dilution in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Protocol 2: Western Blot Analysis of Insulin Signaling Proteins
This protocol is designed to analyze the phosphorylation status of Akt, AS160, and TBC1D1 in muscle or adipose tissue/cells treated with this compound.
2.1. Sample Preparation (Cell Lysate)
-
Culture cells (e.g., L6 myotubes, 3T3-L1 adipocytes) to the desired confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Follow steps 1.1.3 to 1.1.7 from Protocol 1 for further processing.
2.2. Gel Electrophoresis and Protein Transfer
Follow steps 1.2.1 to 1.2.4 from Protocol 1.
2.3. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
anti-phospho-Akt (Ser473) (1:1000)
-
anti-Akt (total) (1:1000)
-
anti-phospho-AS160 (Thr642) (1:1000)
-
anti-AS160 (total) (1:1000)
-
anti-phospho-TBC1D1 (Thr596) (1:1000)
-
anti-TBC1D1 (total) (1:1000)
-
anti-β-actin or anti-GAPDH (1:5000) as a loading control.
-
-
To analyze total and phosphorylated forms of a protein, it is recommended to run duplicate gels or to strip and re-probe the same membrane.
-
Follow steps 1.3.3 to 1.3.7 from Protocol 1 for washing, secondary antibody incubation, and detection.
-
Quantify the band intensities for both the phosphorylated and total protein. Calculate the phospho/total protein ratio and normalize to the vehicle control.
Mandatory Visualizations
Caption: FFAR1 signaling pathway activated by this compound.
Caption: PPARδ signaling pathway activated by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. The PPARβ/δ agonist GW0742 modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exercise increases TBC1D1 phosphorylation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of HWL-088 Targets - FFAR1/GPR40 and PPARδ
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWL-088 is a potent dual agonist targeting Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] As a highly potent FFAR1 agonist (EC50 = 18.9 nM) with moderate PPARδ activity (EC50 = 570.9 nM), this compound has demonstrated significant potential in improving glucose and lipid metabolism, making it a promising candidate for the treatment of type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][2][3][4] Understanding the tissue distribution and cellular expression of its targets, FFAR1 and PPARδ, is crucial for elucidating its mechanism of action and evaluating its therapeutic effects. Immunohistochemistry (IHC) is an invaluable technique for visualizing protein expression within the context of tissue architecture. These application notes provide detailed protocols for the IHC staining of FFAR1 and PPARδ, along with summaries of their signaling pathways and expression data.
Target 1: Free Fatty Acid Receptor 1 (FFAR1/GPR40)
FFAR1, also known as GPR40, is a G-protein coupled receptor (GPCR) that is activated by medium and long-chain free fatty acids.[5][6] It is highly expressed in pancreatic β-cells and enteroendocrine cells, where its activation potentiates glucose-stimulated insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1.[1][7][8]
FFAR1 Signaling Pathway
Upon binding of a ligand such as this compound, FFAR1 primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein.[3] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3][5]
Caption: FFAR1/GPR40 signaling pathway upon agonist binding.
FFAR1 Immunohistochemistry Protocol
This protocol provides a standardized procedure for the detection of FFAR1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Reagents and Materials:
-
Xylene, Histological Grade
-
Ethanol (100%, 95%, 70%), Histological Grade
-
Deionized Water (dH2O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-FFAR1/GPR40 polyclonal antibody. Select a validated antibody for IHC-P.
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), HRP-conjugated
-
Detection System: DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Protocol Steps:
| Step | Procedure | Time |
| Deparaffinization & Rehydration | 1. Immerse slides in Xylene (3 changes). | 5 min each |
| 2. Immerse slides in 100% Ethanol (2 changes). | 3 min each | |
| 3. Immerse slides in 95% Ethanol. | 3 min | |
| 4. Immerse slides in 70% Ethanol. | 3 min | |
| 5. Rinse in dH2O. | 5 min | |
| Antigen Retrieval | 1. Submerge slides in Sodium Citrate Buffer. | |
| 2. Heat to 95-100°C in a water bath or steamer. | 20 min | |
| 3. Cool slides at room temperature. | 20 min | |
| 4. Rinse slides in dH2O, then TBST. | 5 min | |
| Staining | 1. Quench endogenous peroxidase with 3% H2O2. | 10 min |
| 2. Rinse with TBST (3 changes). | 5 min each | |
| 3. Apply Blocking Buffer. | 1 hour | |
| 4. Incubate with primary antibody (e.g., 1:100 dilution). | Overnight at 4°C | |
| 5. Rinse with TBST (3 changes). | 5 min each | |
| 6. Incubate with HRP-conjugated secondary antibody. | 1 hour | |
| 7. Rinse with TBST (3 changes). | 5 min each | |
| 8. Apply DAB substrate solution. | 2-10 min | |
| 9. Rinse with dH2O. | 5 min | |
| Counterstaining & Mounting | 1. Counterstain with Hematoxylin. | 1 min |
| 2. Rinse with dH2O. | 2 min | |
| 3. Dehydrate through graded ethanols and xylene. | 2 min each | |
| 4. Coverslip with mounting medium. | - |
FFAR1 Expression Data
FFAR1 expression is predominantly found in tissues crucial for metabolic regulation. IHC studies have confirmed its localization and changes in expression under different physiological conditions.
| Tissue/Cell Type | Expression Level | Pathological Condition | Change in Expression | Reference |
| Pancreatic β-cells | High | Type 2 Diabetes (db/db mice) | Decreased | |
| Enteroendocrine L-cells | Moderate-High | - | - | [8] |
| Brain (Striatum) | Present | - | - | [9] |
| Human Colon | Present | - | - | [2] |
| Human Uterus | Present | - | - | [2] |
Target 2: Peroxisome Proliferator-Activated Receptor δ (PPARδ)
PPARδ (also known as PPARβ/δ) is a ligand-activated nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cell proliferation.[10][11] It is widely expressed in various tissues, including skeletal muscle, adipose tissue, and the heart.[12]
PPARδ Signaling Pathway
As a nuclear receptor, PPARδ functions by forming a heterodimer with the Retinoid X Receptor (RXR).[13] Upon activation by a ligand like this compound, this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding recruits co-activators, initiating the transcription of genes involved in fatty acid oxidation, glucose homeostasis, and anti-inflammatory processes.[12][14]
Caption: PPARδ nuclear receptor signaling pathway.
PPARδ Immunohistochemistry Protocol
This protocol outlines the steps for detecting PPARδ in FFPE tissue sections. Note the nuclear localization of this target.
1. Reagents and Materials:
-
Same as for FFAR1 protocol.
-
Primary Antibody: Rabbit or Mouse anti-PPARδ monoclonal antibody. Select a validated antibody for IHC-P (e.g., from Cell Signaling Technology or Thermo Fisher Scientific).[4][15]
-
Secondary Antibody: Corresponding HRP-conjugated anti-Rabbit or anti-Mouse IgG.
2. Protocol Steps:
The protocol is largely identical to the one described for FFAR1. Key considerations for PPARδ are:
-
Primary Antibody: Use a well-validated monoclonal antibody for PPARδ to ensure specificity. A recommended starting dilution is typically between 1:100 and 1:500.
-
Localization: Expect predominantly nuclear staining. Cytoplasmic staining has been observed in some cancer cells.[16]
-
Controls: A positive control tissue known to express PPARδ (e.g., colorectal cancer tissue, liver) and a negative control (omitting the primary antibody) are essential for validation.
PPARδ Expression Data
PPARδ is ubiquitously expressed, but its levels can be significantly altered in various diseases, particularly cancer.
| Tissue/Cell Type | Expression Level | Pathological Condition | Change in Expression | Reference |
| Colorectal Mucosa | Low | Adenomatous Polyps & Carcinoma | Increased | [17] |
| Liver | Low | Hepatocellular Carcinoma (HCC) | Increased | [18] |
| Breast Tissue | Low | Breast Cancer (BRCA) | Increased | [19][20] |
| Heart | Present | - | - | [10] |
| Skeletal Muscle | High | - | - | [12] |
Summary and Best Practices
-
Validation is Key: Always validate antibodies and protocols using appropriate positive and negative controls. The specificity of the staining should be confirmed, for instance, by using tissues from knockout animals if available.
-
Optimization: The provided protocols are a starting point. Incubation times, antibody concentrations, and antigen retrieval methods may need to be optimized for specific tissues and antibodies.
-
Interpretation: FFAR1 is a membrane receptor and should primarily show membranous or cytoplasmic staining.[21] PPARδ is a nuclear receptor and is expected to show strong nuclear staining.[16] Any deviation from this pattern should be interpreted with caution.
By employing these detailed protocols, researchers can effectively visualize the expression and localization of this compound's targets, FFAR1 and PPARδ, providing critical insights into the compound's biological activity and therapeutic potential.
References
- 1. physoc.org [physoc.org]
- 2. mybiosource.com [mybiosource.com]
- 3. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 4. PPAR delta (E8O3H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. PPARD Monoclonal Antibody (OTI4D10) (TA811238) [thermofisher.com]
- 16. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of PPARδ in multistage carcinogenesis of the colorectum: implications of malignant cancer morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-activated PPARδ expression promotes hepatocellular carcinoma progression by regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PPAR-δ as a prognostic biomarker and its association with immune infiltrates in breast cancer PPAR-δ as a prognostic biomarker and its association with immune infiltrates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Free fatty acid receptor 1 (FFA(1)R/GPR40) and its involvement in fatty-acid-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting HWL-088 experimental variability
HWL-088 Technical Support Center
Welcome to the technical support resource for this compound, a novel and potent inhibitor of Kinase X (KX) for research in oncology and drug development. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: We are observing significant variability in our IC50 values for this compound in cell viability assays across different experimental runs. What are the potential causes and solutions?
Answer:
Variability in IC50 values is a common issue that can stem from several factors. Below is a systematic guide to help you identify and resolve the source of the inconsistency.
Troubleshooting Decision Tree for Inconsistent IC50 Values:
A troubleshooting workflow for diagnosing inconsistent IC50 values.
Summary of Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| This compound Stock Integrity | Prepare fresh stock solutions from powder every 1-2 months. Aliquot into single-use volumes to avoid freeze-thaw cycles. Store desiccated at -80°C. |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma. Contamination can significantly alter cellular metabolism and drug response. |
| Inconsistent Seeding Density | Ensure a uniform cell number is seeded across all wells. Use a calibrated automated cell counter for accuracy. |
| Assay Incubation Times | Strictly adhere to the specified incubation times for both drug treatment and the viability reagent (e.g., MTT, PrestoBlue). |
| Edge Effects on Plates | Minimize edge effects by not using the outermost wells of the microplate for experimental data. Fill these wells with sterile PBS or media. |
Question 2: We are not seeing a consistent decrease in the phosphorylation of Kinase X (p-KX) via Western blot after this compound treatment. What could be the issue?
Answer:
Inconsistent target engagement can be frustrating. The issue may lie in the treatment, the sample preparation, or the Western blotting procedure itself.
Experimental Workflow for Western Blot Analysis:
A standard workflow for assessing target engagement via Western blot.
Key Troubleshooting Steps:
-
Confirm Drug Activity: Ensure the lot of this compound you are using is active by testing it in a sensitive cell line where it has a known potent IC50.
-
Optimize Treatment Time: The peak of p-KX inhibition may be transient. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Use Phosphatase Inhibitors: It is critical to include a phosphatase inhibitor cocktail in your cell lysis buffer. Without it, phosphatases will dephosphorylate p-KX after lysis, masking the effect of this compound.
-
Check Antibody Performance: Validate your primary antibodies for p-KX and total KX. Run positive controls (e.g., lysate from a cell line with known high basal p-KX) and negative controls.
-
Loading Control: Always probe for a reliable loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading across lanes. Also, probe for total KX to confirm that the decrease in the p-KX signal is not due to a decrease in the total amount of the kinase.
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of action for this compound?
A: this compound is a potent, ATP-competitive inhibitor of Kinase X (KX). KX is a critical node in the ABC signaling pathway, which is frequently hyperactivated in certain cancers. By inhibiting KX, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis.
ABC Signaling Pathway and this compound Inhibition:
This compound inhibits Kinase X, blocking downstream pro-survival signaling.
Q: What are the recommended storage and handling conditions for this compound?
A:
-
Powder: Store at -20°C to -80°C, desiccated and protected from light.
-
Stock Solutions (in DMSO): Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C. Before use, thaw quickly and vortex thoroughly.
Q: In which cell lines is this compound most effective?
A: The efficacy of this compound is highly correlated with the expression and activation status of Kinase X. Below is a summary of its activity in common cancer cell lines.
Comparative IC50 Data for this compound (72h treatment):
| Cell Line | Cancer Type | Basal p-KX Level | IC50 (nM) |
| H-358 | Lung Cancer | High | 25 ± 5 |
| A-549 | Lung Cancer | Low | > 10,000 |
| MDA-MB-231 | Breast Cancer | High | 50 ± 12 |
| MCF-7 | Breast Cancer | Moderate | 450 ± 75 |
| U-87 MG | Glioblastoma | Low | > 10,000 |
Data are representative. Actual values may vary based on assay conditions.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the plate and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include "vehicle control" (DMSO) and "no cells" (media only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for p-KX
-
Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with various concentrations of this compound for the predetermined optimal time. Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-KX, anti-total-KX, anti-GAPDH) overnight at 4°C.
-
Washing & Secondary Incubation: Wash the membrane 3 times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST, apply an ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-KX signal to the total KX signal or a loading control.
Technical Support Center: Optimizing HWL-088 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HWL-088, a potent Free Fatty Acid Receptor 1 (FFAR1) agonist, in in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1][2] Its primary mechanism of action is to mimic the effect of endogenous long-chain fatty acids, leading to the activation of the Gq signaling pathway. This results in the mobilization of intracellular calcium and subsequently promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1] this compound also exhibits moderate agonist activity at Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1]
Q2: What are the known EC50 values for this compound?
A2: The reported half-maximal effective concentrations (EC50) for this compound are:
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What is a good starting concentration range for my in vitro experiments with this compound?
A4: A good starting point is to perform a dose-response experiment around the EC50 value. For cell-based assays, a logarithmic dilution series ranging from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q5: Does this compound have any known off-target effects?
A5: Besides its primary activity on FFAR1, this compound is known to have moderate agonist activity on PPARδ.[1] At higher concentrations, the possibility of other off-target effects cannot be entirely ruled out. If you observe unexpected phenotypes, it is advisable to perform counter-screening against a panel of relevant receptors or kinases.
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to ensure you are within the active window for your specific cell line and endpoint.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Confirm that your cell line expresses FFAR1 at a sufficient level. You can verify this by qPCR or western blotting.
-
-
Possible Cause 3: Compound Instability or Precipitation.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, you may need to lower the final concentration or use a solubilizing agent, ensuring it does not affect your cells.
-
-
Possible Cause 4: Assay Insensitivity.
-
Solution: Ensure your assay is sensitive enough to detect the expected biological response. For FFAR1 activation, a calcium mobilization assay is a direct and sensitive readout.
-
Issue 2: I am observing high levels of cell death at all tested concentrations of this compound.
-
Possible Cause 1: Cytotoxicity.
-
Solution: Determine the cytotoxic concentration of this compound for your specific cell line by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). This will help you to distinguish between a specific pharmacological effect and general toxicity.
-
-
Possible Cause 2: High DMSO Concentration.
-
Solution: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1-0.5%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to assess the effect of the solvent alone.
-
-
Possible Cause 3: Contamination.
-
Solution: Check your cell culture for any signs of contamination (e.g., bacteria, yeast, or mycoplasma) that could be causing cell death.
-
Issue 3: I am getting inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform cell density across all wells and plates. Use a cell counter for accurate cell seeding and avoid edge effects by not using the outer wells of the plate for experimental conditions.
-
-
Possible Cause 2: Variability in Compound Dilution.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment to ensure accurate and consistent concentrations.
-
-
Possible Cause 3: Cell Passage Number.
-
Solution: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Activity | EC50 (nM) | Reference |
| FFAR1 (GPR40) | Agonist | 18.9 | [1] |
| PPARδ | Agonist | 570.9 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells of interest (e.g., MIN6, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing FFAR1 (e.g., CHO-K1 or HEK293 stably expressing FFAR1) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a 5X or 10X solution of this compound at various concentrations in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the this compound solution to the wells and immediately start recording the fluorescence signal over time (typically for 1-3 minutes).
-
Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the log of the this compound concentration to determine the EC50.
Protocol 3: Western Blot for pERK Activation
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For signaling experiments, it is often necessary to serum-starve the cells for 4-16 hours prior to stimulation to reduce basal signaling.
-
This compound Stimulation: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a short period (e.g., 5-30 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2.
Mandatory Visualizations
Caption: FFAR1 signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HWL-088 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of HWL-088. The content is structured to address common questions and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] It has been developed as a potential therapeutic agent for type 2 diabetes due to its ability to promote glucose-dependent insulin (B600854) secretion.[1][3] Additionally, this compound is a known dual agonist, also exhibiting moderate activity at the Peroxisome Proliferator-Activated Receptor δ (PPARδ), a nuclear receptor involved in lipid metabolism and inflammation.[3][4]
Q2: What are the known on-target and off-target activities of this compound?
A2: The primary on-target activity of this compound is the activation of the FFAR1 receptor. Its agonism at the PPARδ receptor is considered a known off-target activity, which may contribute to its overall pharmacological profile.[3][4] The potency of this compound at these receptors is summarized in the table below. Comprehensive screening against a wider range of targets has not been extensively published.
Q3: Why is it important to investigate other potential off-target effects of this compound?
A3: Investigating off-target effects is crucial for a comprehensive understanding of a compound's mechanism of action and for identifying potential safety liabilities. Unintended interactions with other receptors, enzymes, or ion channels can lead to unexpected biological responses, toxicity, or side effects. For a dual agonist like this compound, it is important to delineate which effects are mediated by FFAR1, PPARδ, or other potential off-targets.
Q4: What experimental approaches can be used to identify unknown off-target effects of this compound?
A4: A tiered approach is recommended. Initial broad screening using commercially available services can provide a wide survey of potential interactions. This can be followed by more focused cellular and functional assays to confirm and characterize any identified hits. Key approaches include:
-
Receptor Panel Screening: Screen this compound against a large panel of GPCRs, nuclear receptors, and other relevant targets to identify potential binding interactions.
-
Phenotypic Screening: Observe the cellular phenotype induced by this compound in various cell lines and compare it to the known consequences of FFAR1 and PPARδ activation. Discrepancies may suggest the involvement of off-target effects.
-
Transcriptomics and Proteomics: Analyze changes in gene and protein expression in response to this compound treatment to identify affected signaling pathways that are independent of FFAR1 and PPARδ.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct target engagement in a cellular context.
Quantitative Data Summary
The following table summarizes the known potency of this compound at its primary and secondary targets.
| Target | Receptor Class | Potency (EC50) | Reference |
| FFAR1 (GPR40) | G-Protein Coupled Receptor | 18.9 nM | [1][3][4] |
| PPARδ | Nuclear Receptor | 570.9 nM | [1][3][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for the known targets of this compound.
Caption: Simplified FFAR1 signaling pathway upon activation by this compound.
Caption: Simplified PPARδ signaling pathway upon activation by this compound.
Experimental Protocols
1. Broad Panel Receptor Screening (Radioligand Binding Assay)
-
Objective: To identify potential off-target binding of this compound to a diverse panel of human receptors.
-
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Receptor Membranes: Utilize commercially available membrane preparations expressing the target receptors.
-
Radioligand: Select a suitable radiolabeled ligand for each receptor in the panel.
-
Assay Procedure:
-
In a microplate, combine the receptor membrane preparation, the radioligand (at a concentration near its Kd), and either this compound or a known reference compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled reference ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand using a filtration apparatus.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of radioligand binding by this compound. A significant inhibition (typically >50%) at a given concentration (e.g., 10 µM) indicates a potential off-target interaction that warrants further investigation.
-
2. Cellular Functional Assay for Gq-Coupled GPCRs (Calcium Mobilization)
-
Objective: To determine if this compound activates potential Gq-coupled GPCR off-targets identified in binding assays.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) engineered to overexpress the off-target receptor of interest.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities. An increase in fluorescence indicates a rise in intracellular calcium, suggesting receptor activation.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
-
Potential Cause: Inconsistent pipetting, inhomogeneous membrane preparation, or temperature fluctuations during incubation.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible to minimize pipetting steps.
-
Membrane Homogenization: Thoroughly vortex or sonicate the membrane preparation before aliquoting into the assay plate to ensure a uniform receptor concentration in each well.
-
Temperature Control: Use an incubator with stable temperature control. Ensure all plates are incubated for the same duration.
-
Issue 2: High Non-Specific Binding in Radioligand Assays
-
Potential Cause: The radioligand or test compound is sticking to the filter membrane or other assay components. The radioligand concentration may be too high.
-
Troubleshooting Steps:
-
Optimize Washing: Increase the number of wash steps or use ice-cold wash buffer to more effectively remove unbound radioligand.
-
Blocking Agents: Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). Including Bovine Serum Albumin (BSA) in the assay buffer can also reduce non-specific interactions.
-
Radioligand Concentration: Ensure the radioligand concentration is at or below its Kd value for the receptor.
-
Issue 3: No Response in Cellular Functional Assays
-
Potential Cause: Poor cell health, low receptor expression, compound cytotoxicity, or the compound may be an antagonist rather than an agonist.
-
Troubleshooting Steps:
-
Cell Viability: Check cell viability using a method like Trypan Blue exclusion. Ensure cells are not over-confluent.
-
Receptor Expression: Confirm receptor expression levels via a method like Western blot or ELISA.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay with this compound at the concentrations used in the functional assay.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with this compound before adding a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for investigating the off-target effects of this compound.
Caption: A logical workflow for identifying and characterizing off-target effects.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing HWL-088 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common solubility issues encountered with HWL-088 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent agonist of the free fatty acid receptor 1 (FFAR1) and a moderate agonist of peroxisome proliferator-activated receptor δ (PPARδ), making it a valuable tool for research in diabetes and metabolic diseases.[1][2][3][4] Structurally, it is a phenoxyacetic acid derivative, a class of compounds often characterized by low aqueous solubility.[4][5] This hydrophobicity can present challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For creating stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are generally recommended for compounds with similar characteristics.[6][7][8] It is crucial to use anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[6]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture media. What can I do?
A3: This is a common issue known as "fall-out" that occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous environment where its solubility is low.[8] To mitigate this, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution to minimize solvent toxicity and precipitation.[8]
-
Perform serial dilutions: Instead of a single large dilution, perform stepwise dilutions of your stock solution in the aqueous medium.[8]
-
Ensure thorough mixing: Vortex or mix the solution immediately and thoroughly after adding the this compound stock to promote dispersion.[8]
-
Gentle warming: Warming the aqueous medium to 37°C before adding the compound may aid in solubility.[6][8]
Q4: Are there alternative methods to enhance the aqueous solubility of this compound for my experiments?
A4: Yes, several techniques can be employed to improve the solubility of hydrophobic compounds like this compound.[7][9][10][11] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7][10]
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[7][12]
-
Use of excipients: Surfactants, cyclodextrins, and polymers can be used to create formulations that enhance solubility.[12][13][14][15] For in vivo studies with this compound, a suspension in 0.5% aqueous sodium carboxymethyl cellulose (B213188) has been successfully used.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility challenges with this compound.
| Problem | Potential Cause | Suggested Solution |
| Visible solid particles or cloudiness in the initial stock solution (e.g., in DMSO). | Insufficient mixing or sonication. | Vortex the solution vigorously for 1-2 minutes. If particles persist, sonicate in a water bath for 10-15 minutes.[6] |
| Low temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[6][8] | |
| Hygroscopic DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[6] | |
| Compound precipitates out of solution upon dilution into aqueous media. | Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock solution into the aqueous buffer.[8] |
| Final concentration exceeds aqueous solubility. | Reduce the final concentration of this compound in the aqueous solution. | |
| Insufficient mixing. | Ensure immediate and thorough vortexing or mixing after dilution.[8] | |
| Inconsistent experimental results. | Inhomogeneous solution due to poor solubility. | Before each experiment, visually inspect the solution for any precipitation. If necessary, briefly sonicate or vortex the solution. |
| Compound degradation. | Verify the purity and integrity of your this compound stock using analytical methods like HPLC or LC-MS.[6] Chemical stability in the dissolution medium can be a factor.[16][17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Pre-warm Medium: Warm the aqueous buffer or cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains below 0.5%.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the DMSO stock in the aqueous medium.
-
Add the intermediate dilution to the final volume of the pre-warmed aqueous medium.
-
-
Mixing: Immediately after adding the this compound solution, vortex or mix thoroughly to ensure homogeneity.
-
Visual Inspection: Before use, visually inspect the final working solution to ensure it is clear and free of any visible precipitate.
Visualizations
Caption: Signaling pathway of this compound as a dual agonist for FFAR1 and PPARδ.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
- 1. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. japer.in [japer.in]
- 12. senpharma.vn [senpharma.vn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. dissolutiontech.com [dissolutiontech.com]
Interpreting unexpected results in HWL-088 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HWL-088.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.[1][2] FFAR1 is a G-protein coupled receptor that plays a significant role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][[“]] When activated by agonists like this compound, FFAR1 initiates a signaling cascade that enhances the release of insulin from pancreatic β-cells in a glucose-dependent manner.[1][4]
Q2: Does this compound have any known off-target effects?
A2: this compound has been shown to have moderate agonist activity on Peroxisome Proliferator-Activated Receptor δ (PPARδ) in addition to its high potency at FFAR1.[1][2] It does not exhibit significant agonist activity on PPARα or PPARγ.[2] This dual FFAR1/PPARδ activity may contribute to its overall effects on glucolipid metabolism.[5][6]
Q3: How does the potency of this compound compare to other FFAR1 agonists?
A3: Studies have shown that this compound has a greater potential for glucose control than TAK-875 (fasiglifam), another well-known FFAR1 agonist.[1][5]
Q4: Can this compound be used in combination with other anti-diabetic drugs?
A4: Yes, long-term administration of this compound in combination with metformin (B114582) has been observed to produce synergistic improvements in glucose control and plasma lipid profiles in diabetic ob/ob mice.[1][2] The complementary mechanisms of action of an FFAR1 agonist and metformin support their combined use.[2]
Q5: What are the expected in vivo effects of this compound?
A5: In diabetic mouse models, long-term treatment with this compound has been shown to improve glucose tolerance, enhance β-cell function, reduce fat accumulation in adipose tissue, and alleviate fatty liver.[1][2] These effects are linked to a reduction in hepatic lipogenesis and oxidative stress, as well as an increase in glucose uptake and fatty acid β-oxidation.[1][2]
Troubleshooting Guide
Q1: I am observing high variability in my in vitro glucose-stimulated insulin secretion (GSIS) assays with this compound. What could be the cause?
A1: High variability in GSIS assays can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using a consistent and low passage number for your pancreatic β-cell line (e.g., MIN6 cells). Older cells can lose their glucose responsiveness.
-
Pre-incubation/Starvation Step: The duration and conditions of the pre-incubation step in low-glucose media are critical for establishing a consistent baseline. Ensure this step is uniform across all wells.
-
Glucose Concentration: Prepare fresh glucose solutions and verify their concentrations. The response to this compound is glucose-dependent, so inaccurate glucose levels will lead to variability.
-
Compound Solubility: this compound is a phenoxyacetic acid derivative.[5] Ensure it is fully dissolved in your vehicle (e.g., DMSO) and then properly diluted in the assay medium to avoid precipitation.
Q2: The magnitude of insulin secretion in response to this compound is lower than expected. Why might this be?
A2: A lower-than-expected response could be due to:
-
Sub-optimal Glucose Concentration: The insulinotropic effect of this compound is highly dependent on the background glucose concentration. The potentiation of insulin secretion is minimal at low glucose levels and increases significantly at high glucose levels. Confirm you are using a stimulatory glucose concentration (e.g., 16.7 mM).
-
Receptor Desensitization: Prolonged or repeated exposure of cells to high concentrations of an agonist can lead to receptor desensitization. Ensure your experimental timeline minimizes the risk of this occurring.
-
Presence of Fatty Acids in Serum: If using serum in your culture media, endogenous fatty acids could activate FFAR1, leading to a higher baseline and a smaller relative effect of this compound. A serum-free starvation step is crucial before the assay.
Q3: I am seeing a decrease in cell viability after treating with this compound. Is this expected?
A3: While the primary literature does not report cytotoxicity for this compound, off-target effects or experimental artifacts can lead to reduced viability:
-
Vehicle Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure your final vehicle concentration is low and consistent across all wells, including controls.
-
Compound Degradation: Ensure the compound is stored correctly and has not degraded.
-
Lipotoxicity Context: Under conditions of chronic high fatty acid exposure (lipotoxicity), the overall cellular context is stressed. While FFAR1 activation is generally protective, complex interactions could potentially lead to adverse outcomes in specific experimental models.[[“]][[“]]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Activity | EC50 (nM) |
| FFAR1 | Agonist | 18.9[1][2] |
| PPARδ | Agonist | 570.9[1][2] |
| PPARα | No Agonist Activity | N/A[2] |
| PPARγ | No Agonist Activity | N/A[2] |
Experimental Protocols
Key Experiment: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol describes a method to evaluate the effect of this compound on insulin secretion from a pancreatic β-cell line.
1. Materials:
-
MIN6 cells (pancreatic β-cell line)
-
DMEM with 25 mM glucose, 10% FBS, penicillin/streptomycin
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing: 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgSO4, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA (pH 7.4)
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
-
24-well culture plates
2. Cell Culture:
-
Culture MIN6 cells in DMEM with 25 mM glucose and 10% FBS.
-
Seed MIN6 cells into 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Allow cells to grow to ~80-90% confluency (typically 48-72 hours).
3. GSIS Assay Procedure:
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with DPBS.
-
Add 500 µL of low glucose (2.8 mM) KRBH buffer to each well.
-
Incubate for 2 hours at 37°C to allow cells to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add 500 µL of the appropriate treatment solution to each well. Prepare treatment solutions in KRBH buffer with the desired final concentrations of glucose and this compound. Include the following controls:
-
Basal control: Low glucose (2.8 mM) KRBH + vehicle.
-
Stimulated control: High glucose (16.7 mM) KRBH + vehicle.
-
Test conditions: High glucose (16.7 mM) KRBH + varying concentrations of this compound.
-
-
Incubate the plate for 2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Normalize insulin secretion data to total protein content or cell number if desired.
-
Visualizations
Caption: FFAR1 signaling pathway activated by this compound in pancreatic β-cells.
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HWL‐088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis | Semantic Scholar [semanticscholar.org]
- 7. consensus.app [consensus.app]
HWL-088 stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HWL-088, focusing on its stability in long-term experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. For solid forms of this compound, it is recommended to store it at -20°C for up to one year or at -80°C for up to two years. Stock solutions of this compound should be stored at -80°C and are typically stable for up to six months.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
2. How should I prepare this compound solutions for in vitro and in vivo experiments?
For in vitro cell-based assays, a stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO). The working solution can then be made by diluting the stock solution with the appropriate cell culture medium.
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of administration.[1][2] A common vehicle for oral gavage studies consists of a mixture of solvents to ensure the solubility and stability of the compound. While a specific formulation for this compound is not detailed in the provided search results, a vehicle used for a similar GPR40 agonist is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1][2]
3. What is the known stability of this compound in solution for long-term experiments?
Currently, there is limited publicly available quantitative data on the long-term stability of this compound in various solvents and aqueous solutions. However, the successful completion of 30-day in vivo studies suggests that when prepared fresh daily, the compound is sufficiently stable for the duration of the experiment.[4] The parent compound, phenoxyacetic acid, is a stable solid.[5] However, the more complex structure of this compound may make it more susceptible to degradation in solution over time. Therefore, for long-term experiments, it is best practice to prepare fresh solutions before each administration to minimize the potential for degradation and ensure consistent results.
4. What are the primary signaling pathways activated by this compound?
This compound is a potent agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and has moderate activity as a peroxisome proliferator-activated receptor delta (PPARδ) agonist.[4]
-
GPR40/FFAR1 Pathway: Activation of GPR40 by this compound in pancreatic β-cells primarily couples to the Gq protein, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key signal for glucose-stimulated insulin (B600854) secretion. Some GPR40 agonists can also couple to Gs protein, leading to an increase in cyclic AMP (cAMP), which can further enhance insulin secretion.[1][3]
-
PPARδ Pathway: As a PPARδ agonist, this compound binds to the PPARδ nuclear receptor. This ligand-bound receptor forms a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, regulating their transcription.[6] PPARδ target genes are involved in the regulation of lipid metabolism and energy homeostasis.[2][7]
Troubleshooting Guides
Issue: Precipitation of this compound in working solutions.
-
Question: I am observing precipitation in my this compound working solution, especially when preparing it for in vivo studies. What can I do to resolve this?
-
Answer:
-
Increase Sonication/Vortexing Time: Ensure that the compound is fully dissolved by increasing the duration of sonication or vortexing.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Optimize Solvent Composition: If precipitation occurs upon dilution with an aqueous vehicle, consider adjusting the solvent ratios. Increasing the percentage of organic co-solvents like DMSO or PEG300 may improve solubility. However, be mindful of the potential toxicity of the vehicle in your experimental model.
-
Prepare Fresh Solutions: As recommended, prepare the working solution immediately before use to minimize the time for precipitation to occur.[1][2]
-
Issue: Inconsistent or declining efficacy of this compound in long-term in vivo studies.
-
Question: In my multi-week animal study, the therapeutic effect of this compound seems to diminish over time, even with consistent dosing. What could be the cause?
-
Answer:
-
Solution Stability: The most likely cause is the degradation of this compound in the dosing solution. Ensure you are preparing fresh solutions for each administration. Do not store working solutions, even at 4°C, for extended periods.
-
Inconsistent Dosing Technique: Verify that the oral gavage or other administration technique is consistent across all animals and time points. Improper administration can lead to variability in the delivered dose.
-
Animal Handling and Stress: Increased stress in animals over the course of a long study can impact various physiological parameters and potentially alter the response to the drug. Ensure proper and consistent animal handling techniques.
-
Metabolic Adaptation: While less likely to be a stability issue, consider the possibility of metabolic adaptation in the animals, which could lead to a reduced response over time.
-
Issue: High variability or loss of activity in cell-based assays.
-
Question: I am seeing high variability in my results or a complete loss of this compound activity in my cell-based assays. What should I check?
-
Answer:
-
Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation. Ensure you are using aliquots that have been thawed only once. If the stock is old, consider preparing a fresh one.
-
Cell Passage Number: Use cells with a low passage number, as high passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Cell Confluency: Ensure that cells are seeded at a consistent density and are at an optimal confluency at the time of the experiment, as this can affect receptor expression and cell signaling.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of fatty acids, which are the endogenous ligands for GPR40. This can affect the baseline activity and the response to this compound. If possible, use the same lot of FBS for a series of experiments.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation |
| Solid | -20°C | Up to 1 year | [8] |
| Solid | -80°C | Up to 2 years | [8] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [1] |
Table 2: General Recommendations for this compound Solution Preparation
| Experiment Type | Recommended Solvent | Preparation | Key Considerations |
| In Vitro (Cell-based assays) | DMSO (for stock), Cell Culture Media (for working solution) | Dilute stock solution in media immediately before use. | Final DMSO concentration in media should typically be <0.1% to avoid solvent toxicity. |
| In Vivo (e.g., Oral Gavage) | Multi-component vehicle (e.g., DMSO, PEG300, Tween-80, Saline) | Prepare fresh on the day of administration. | Vehicle components and their ratios may need to be optimized for solubility and to minimize toxicity. |
Experimental Protocols
Protocol: 30-Day Oral Gavage Administration of this compound in Mice
This protocol provides a general framework. Specific details such as mouse strain, age, and this compound dose should be determined based on the experimental design.
-
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, sterile saline)
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Appropriate gauge feeding needles (e.g., 20-gauge, 1.5 inches for adult mice)[9]
-
Syringes (1 mL)
-
Animal scale
-
-
Preparation of Dosing Solution (to be performed daily): a. Calculate the total volume of dosing solution needed for the day based on the number of animals and the dosing volume (typically 5-10 mL/kg).[10] b. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the vehicle components in a stepwise manner. For example, first, dissolve the this compound in DMSO, then add PEG300, followed by Tween-80, and finally, the saline. d. Vortex or sonicate the solution until the this compound is completely dissolved. If necessary, warm the solution gently. e. Visually inspect the solution for any precipitates before drawing it into the syringes.
-
Animal Handling and Administration: a. Weigh each mouse to determine the precise dosing volume. b. Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. c. Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.[11] d. Insert the feeding needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced. e. If any resistance is met, do not force the needle. Withdraw it and try again. f. Once the needle is in place, dispense the solution slowly and steadily. g. Gently remove the needle along the same path of insertion.
-
Post-Administration Monitoring: a. Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes after dosing.[12] b. Continue to monitor the animals daily for any adverse effects throughout the 30-day period.
Visualizations
Caption: GPR40/FFAR1 signaling pathway activated by this compound.
Caption: PPARδ signaling pathway activated by this compound.
Caption: Workflow for a long-term in vivo study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 5. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hepatotoxicity of FFAR1 Agonists like HWL-088
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FFAR1 agonist HWL-088 and other related compounds. The information provided is intended to assist in designing experiments, interpreting data, and mitigating potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] It has been identified as a dual agonist, also exhibiting activity at the peroxisome proliferator-activated receptor δ (PPARδ).[4] FFAR1 activation in pancreatic β-cells by long-chain free fatty acids stimulates glucose-dependent insulin (B600854) secretion, making it an attractive target for the treatment of type 2 diabetes.[1][5][6] The dual agonism of this compound may offer additional benefits in regulating lipid metabolism and inflammation.[4]
Q2: What is the concern about hepatotoxicity with FFAR1 agonists?
Several FFAR1 agonists have been associated with drug-induced liver injury (DILI) in clinical trials. The most notable example is TAK-875 (fasiglifam), which was discontinued (B1498344) in Phase III trials due to concerns about hepatotoxicity.[7][8][9] The mechanisms underlying this toxicity are thought to involve the inhibition of bile salt export pump (BSEP) and mitochondrial dysfunction.[8][9]
Q3: Is the hepatotoxicity a class effect of all FFAR1 agonists?
Current research suggests that hepatotoxicity may not be a universal class effect but is rather dependent on the specific chemical structure and properties of the individual agonist.[7][8] For instance, the novel FFAR1 agonist CPL207280 was designed to have lower lipophilicity and a different metabolic profile than TAK-875, and it has shown a better safety profile in preclinical studies with regard to liver toxicity.[7][8][9]
Q4: What is the known hepatotoxicity profile of this compound?
Q5: What are the primary mechanisms to consider when investigating the hepatotoxicity of FFAR1 agonists?
The two primary mechanisms of concern are:
-
Bile Salt Export Pump (BSEP) Inhibition: BSEP is a transporter protein on the canalicular membrane of hepatocytes responsible for pumping bile salts out of the liver cells into the bile ducts. Inhibition of BSEP leads to the accumulation of cytotoxic bile salts within hepatocytes, causing cholestatic liver injury.[9]
-
Mitochondrial Dysfunction: Drug-induced mitochondrial impairment can disrupt cellular energy metabolism and lead to oxidative stress, apoptosis, and necrosis of hepatocytes.[9]
Troubleshooting Guides
Issue 1: Unexpected or High Cytotoxicity in In Vitro Hepatocyte Assays
| Possible Causes | Troubleshooting Steps |
| Compound Precipitation: High lipophilicity of some FFAR1 agonists can lead to precipitation in aqueous culture media, causing non-specific cytotoxicity. | - Visually inspect the culture medium for any signs of precipitation. - Determine the kinetic solubility of the compound in the assay medium. - Consider using a lower concentration range or adding a solubilizing agent (e.g., BSA, ensuring it doesn't interfere with the assay). |
| Off-Target Effects: The compound may have off-target activities at the concentrations tested. | - Perform a literature search for known off-target effects of the compound or similar chemical scaffolds. - Test the compound in a panel of off-target screening assays. |
| Mitochondrial Toxicity: The observed cytotoxicity could be a direct result of mitochondrial impairment. | - Proceed with specific mitochondrial toxicity assays (see Experimental Protocols section). - Measure ATP levels, mitochondrial membrane potential, and reactive oxygen species (ROS) production. |
| BSEP Inhibition: Accumulation of bile salts due to BSEP inhibition can lead to cell death. | - Conduct a BSEP inhibition assay to determine the IC50 of the compound (see Experimental Protocols section). |
| Metabolite Toxicity: A metabolite of the parent compound could be more toxic. | - Use metabolically competent cell systems (e.g., primary human hepatocytes, HepaRG cells). - Analyze the culture supernatant for the presence of major metabolites and assess their individual toxicity. |
Issue 2: High Variability or Poor Reproducibility in Experimental Results
| Possible Causes | Troubleshooting Steps |
| Cell Culture Conditions: Inconsistent cell health, passage number, or seeding density can lead to variable results. | - Standardize cell culture protocols, including seeding density and passage number. - Regularly check cell viability and morphology. - For primary hepatocytes, use lots with known good viability and function. |
| Assay Protocol Inconsistency: Minor variations in incubation times, reagent concentrations, or washing steps can introduce variability. | - Prepare detailed and standardized assay protocols. - Ensure all personnel are trained on the same protocol. - Use positive and negative controls in every experiment to monitor assay performance. |
| Compound Handling: Inconsistent compound solubilization or storage can affect its activity. | - Prepare fresh stock solutions of the compound for each experiment. - Ensure complete solubilization of the compound in the vehicle (e.g., DMSO). - Store stock solutions appropriately (e.g., protected from light, at the correct temperature). |
Issue 3: Contradictory Results Between Different Hepatotoxicity Assays
| Possible Causes | Troubleshooting Steps |
| Different Mechanisms of Toxicity: The compound may induce toxicity through multiple mechanisms that are detected by different assays at varying sensitivities. | - Analyze the results in the context of the specific endpoint measured by each assay (e.g., an early marker of mitochondrial stress vs. a late marker of cell death). - Use a multi-parametric approach, measuring several toxicity endpoints simultaneously in the same cell population. |
| Time-Dependent Effects: Some toxic effects may only become apparent after longer exposure times. | - Conduct time-course experiments to assess the onset and progression of toxicity. |
| Differences in Cell Models: Different liver cell models (e.g., HepG2, primary hepatocytes) have varying metabolic capabilities and sensitivities to toxicants. | - Use multiple cell models to get a more comprehensive picture of the compound's toxicity profile. - Primary human hepatocytes are considered the gold standard for their high physiological relevance. |
Experimental Protocols
Protocol 1: In Vitro Bile Salt Export Pump (BSEP) Inhibition Assay
This protocol outlines a common method using membrane vesicles expressing human BSEP.
Materials:
-
Human BSEP-expressing membrane vesicles
-
Control membrane vesicles (without BSEP)
-
[3H]-Taurocholic acid (TCA) as the probe substrate
-
Test compound (this compound) and positive control inhibitor (e.g., cyclosporin (B1163) A)
-
Assay buffer (e.g., Tris-HCl, MgCl2, ATP)
-
Scintillation cocktail and vials
Methodology:
-
Compound Preparation: Prepare a dilution series of this compound and the positive control in the assay buffer.
-
Reaction Setup: In a 96-well plate, mix the membrane vesicles, assay buffer, and the test compound or control.
-
Initiate Transport: Add [3H]-TCA and ATP to initiate the transport reaction. For control wells without active transport, add a non-hydrolyzable ATP analog or no ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).
-
Stop Reaction: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport of [3H]-TCA by subtracting the radioactivity in the absence of ATP from that in the presence of ATP. Determine the percent inhibition of BSEP activity by the test compound at each concentration and calculate the IC50 value.
Protocol 2: Assessment of Mitochondrial Dysfunction in HepG2 Cells
This protocol utilizes the Seahorse XF Analyzer to measure mitochondrial respiration.
Materials:
-
HepG2 cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine)
-
Test compound (this compound)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Methodology:
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF Cell Culture Microplate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analyzer Setup: Calibrate the sensor cartridge with Seahorse XF Calibrant. Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Mitochondrial Stress Test: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will sequentially inject the stressor compounds and measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between control and this compound-treated cells to assess mitochondrial dysfunction.
Quantitative Data Summary
The following tables summarize publicly available data on the hepatotoxicity of various FFAR1 agonists. Note: Specific quantitative hepatotoxicity data for this compound is not widely available in the public domain. The data for TAK-875 and CPL207280 are provided for comparative purposes.
Table 1: In Vitro BSEP Inhibition
| Compound | BSEP Inhibition IC50 (µM) | Species | Reference |
| This compound | Data not publicly available | - | - |
| TAK-875 | ~29 | Human | [8] |
| CPL207280 | >300 | Human | [8] |
Table 2: In Vitro Mitochondrial Toxicity (HepG2 cells)
| Compound | Endpoint | Result | Reference |
| This compound | Data not publicly available | - | - |
| TAK-875 | Cell Viability (100 µM) | Abolished growth | [9] |
| Mitochondrial Respiration | Impaired | [9] | |
| CPL207280 | Cell Viability (100 µM) | ~20% reduction | [9] |
| Mitochondrial Respiration | Negligible effect | [8] |
Table 3: In Vivo Liver Enzyme Elevations (Rats)
| Compound | Dose (mg/kg) | Duration | ALT Elevation | Total Bile Acids (TBA) Elevation | Reference |
| This compound | Data not publicly available | - | - | - | - |
| TAK-875 | 200 and 600 | 7 days | Significant increase | Significant increase (at 600 mg/kg) | [9] |
| CPL207280 | Up to 1200 | 14 days | No deleterious effects | No deleterious effects | [8] |
Mandatory Visualizations
Caption: FFAR1 signaling pathway upon agonist binding.
Caption: Experimental workflow for assessing hepatotoxicity.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of the etiology and peak level of markedly elevated aminotransferases with mortality: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HWL-088 Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting dose-response curve analysis of HWL-088.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent dual agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, and the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] Its primary mechanism of action involves the activation of FFAR1, which plays a significant role in glucose-stimulated insulin (B600854) secretion, making it a target for anti-diabetic therapies.[1][2] Additionally, its activity on PPARδ contributes to the regulation of lipid metabolism.[2][3]
Q2: What are the reported EC50 values for this compound?
In cell-based assays, this compound has been reported to be a highly potent FFAR1 agonist with an EC50 of approximately 18.9 nM.[1][2] It also demonstrates moderate activity on PPARδ with an EC50 of around 570.9 nM.[1][2]
Q3: Which cell lines are suitable for studying the dose-response of this compound?
For studying FFAR1-mediated effects on insulin secretion, the MIN6 cell line is a suitable model as it endogenously expresses the receptor and is responsive to glucose.[2] For receptor-specific activity assays, HEK293 or CHO cells transfected with human FFAR1 or PPARδ are commonly used.
Q4: My dose-response curve for this compound is flat or shows a very weak response. What are the possible causes and solutions?
A flat or weak dose-response curve can arise from several factors:
-
Inactive Compound:
-
Troubleshooting: Verify the integrity and purity of your this compound stock. Prepare fresh dilutions from a new stock solution.
-
-
Incorrect Assay Conditions:
-
Troubleshooting:
-
Optimize incubation time and temperature.
-
Ensure the buffer composition, including pH and salt concentrations, is optimal for the assay.
-
For FFAR1-mediated insulin secretion assays in MIN6 cells, ensure that the glucose concentration is sufficient (e.g., 25 mM) to observe a potentiation effect, as this compound's effect is glucose-dependent.[2]
-
-
-
Low Receptor Expression:
-
Troubleshooting: Confirm the expression level of FFAR1 or PPARδ in your chosen cell line using techniques like qPCR or Western blotting. If using a transient transfection system, optimize the transfection efficiency.
-
-
Reagent Issues:
-
Troubleshooting: Check the expiration dates and storage conditions of all assay reagents, including detection agents. Prepare fresh reagents and validate them with a known positive control for the FFAR1 or PPARδ receptor.
-
Q5: I'm observing high background noise in my assay. How can I reduce it?
High background can obscure the specific signal from this compound. Consider the following:
-
Cell Seeding and Health: Ensure even cell seeding and that cells are healthy and not overgrown. Contamination can also lead to high background.
-
Assay Buffer Components: Some components in the assay buffer or media may autofluoresce or interfere with the detection method. Test the buffer alone to assess its contribution to the background signal.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of solution. Visually inspect the wells for any signs of precipitation and consider adjusting the solvent or using a lower concentration range if necessary.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for improved precision. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure an even distribution of cells. | |
| Edge effects in microplates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or water to create a humidity barrier and minimize evaporation. | |
| Sigmoidal curve does not fit the data well | Insufficient data points at the top or bottom plateau | Extend the concentration range of this compound to ensure you capture the full sigmoidal response. |
| Outlier data points | Carefully review your data for any obvious outliers. If a particular replicate is consistently divergent, consider excluding it from the analysis after careful justification. | |
| Observed EC50 value is significantly different from the literature | Different experimental conditions | The EC50 value can be influenced by cell type, receptor expression level, incubation time, and the specific assay readout. Ensure your experimental conditions are comparable to the cited literature. |
| Compound degradation | This compound may be unstable under certain conditions. Prepare fresh dilutions for each experiment and store the stock solution appropriately. |
Data Presentation
The following tables summarize the in vitro activity of this compound on its primary targets.
Table 1: In Vitro Potency of this compound
| Target | EC50 (nM) | Assay Type | Reference |
| FFAR1 | 18.9 | Cell-based functional assay | [1][2] |
| PPARδ | 570.9 | Cell-based functional assay | [1][2] |
Table 2: Representative Dose-Response Data for this compound on FFAR1
| This compound Concentration (nM) | % Response (Normalized) |
| 0.1 | 2.5 |
| 1 | 15.2 |
| 10 | 45.8 |
| 20 | 65.3 |
| 50 | 85.1 |
| 100 | 95.7 |
| 500 | 99.2 |
| 1000 | 100.0 |
Note: This is representative data based on the published EC50 and a typical sigmoidal dose-response curve. Actual experimental data will vary.
Experimental Protocols
Detailed Methodology for FFAR1 Activation Assay
This protocol describes a cell-based assay to determine the dose-response of this compound on FFAR1, for example, by measuring intracellular calcium mobilization in HEK293 cells stably expressing human FFAR1.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human FFAR1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
-
Calcium Assay:
-
On the day of the assay, remove the culture medium from the cell plate and wash the cells once with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
After incubation, wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Add the prepared this compound dilutions to the respective wells.
-
Immediately begin kinetic fluorescence reading for 2-5 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximum response observed.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Mandatory Visualizations
References
- 1. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
HWL-088 and potential for hypoglycemia
Technical Support Center: HWL-088
Welcome to the technical support resource for this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols related to the use of this compound in a research setting, with a specific focus on its potential to induce hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule that functions as a highly potent dual agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, and a moderate agonist for the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] Its primary mechanism for improving glycemic control is through the activation of FFAR1 on pancreatic β-cells, which promotes glucose-dependent insulin (B600854) secretion.[1][4]
Q2: What is the potential for this compound to cause hypoglycemia?
The risk of hypoglycemia with this compound is considered low. This is because its insulinotropic (insulin-secreting) effect is glucose-dependent.[4] this compound significantly stimulates insulin secretion only in the presence of high glucose concentrations (e.g., 25 mM).[4] At low glucose levels (e.g., 2 mM), it does not increase insulin secretion.[4] This mechanism acts as a natural safeguard against driving blood glucose to dangerously low levels, a common side effect of older glucose-independent insulin secretagogues like sulfonylureas (e.g., glibenclamide).[4]
Q3: How does this compound compare to other FFAR1 agonists like TAK-875?
In preclinical studies using ob/ob diabetic mice, long-term administration of this compound demonstrated better glucose control and more favorable plasma lipid profiles compared to TAK-875.[1][2] Furthermore, this compound has a dual agonist profile with moderate activity at PPARδ, which may contribute to its broader effects on lipid metabolism and energy homeostasis.[2][5]
Q4: Can this compound be used in combination with other anti-diabetic drugs?
Yes, studies have shown that this compound acts additively and synergistically with metformin (B114582).[1][2] The combination therapy resulted in significant improvements in glucose control and β-cell function in diabetic mice.[1] This suggests that its mechanism is complementary to that of metformin, which primarily reduces hepatic glucose production.[1]
Q5: What are the observed effects of this compound on lipid metabolism?
Beyond its effects on glucose control, this compound has been shown to improve lipid profiles. Its mechanism involves reducing hepatic lipogenesis (fat production in the liver), increasing lipoprotein lipolysis (breakdown of lipoproteins), and enhancing fatty acid β-oxidation (fatty acid burning).[1][2] These effects contribute to a reduction in fat accumulation and alleviation of fatty liver in animal models.[2][5]
Troubleshooting Guide
Issue 1: Inconsistent or no insulin secretion response in vitro.
-
Question: My MIN6 (or other pancreatic β-cell line) cultures are not showing increased insulin secretion after applying this compound. What should I check?
-
Answer:
-
Glucose Concentration: Confirm that you are stimulating the cells in a high-glucose medium (e.g., 25 mM glucose). This compound's effect is glucose-dependent and will be minimal at basal glucose levels.[4]
-
Compound Integrity: Ensure the this compound compound has been stored correctly and that the final concentration in your assay is accurate. Verify the purity of the compound if possible.
-
Cell Health and Passage Number: Ensure your β-cells are healthy, within a low passage number, and display a robust response to a positive control, such as a known secretagogue or high glucose alone.
-
FFAR1 Receptor Expression: Verify that your cell line expresses sufficient levels of the FFAR1 receptor. Receptor expression can vary with passage number and culture conditions.
-
Issue 2: Unexpected cytotoxicity observed in vitro.
-
Question: I am observing cell death in my cultures after treatment with this compound. Is this expected?
-
Answer:
-
Concentration Range: Review the concentrations used. While published studies do not highlight significant cytotoxicity, excessively high concentrations of any compound can be toxic. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: Check the final concentration of your solvent (e.g., DMSO). Ensure it is at a level that is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to rule out solvent effects.
-
Off-Target Effects: While this compound is a potent FFAR1 agonist, high concentrations may lead to off-target effects. Consider if your cell line expresses other receptors that might be affected.
-
Issue 3: Variability in in vivo animal study results.
-
Question: The blood glucose-lowering effect of this compound varies significantly between animals in my study. What are the potential causes?
-
Answer:
-
Dosing and Administration: Ensure accurate and consistent oral gavage or other administration techniques. Variability in the administered dose is a common source of inconsistent results.
-
Fasting State: Standardize the fasting period for all animals before blood glucose measurements and oral glucose tolerance tests (OGTTs). The metabolic state of the animal can significantly impact the outcome.[6]
-
Animal Model: Use a well-characterized and homogenous group of animals. Age, weight, and severity of the diabetic phenotype can all contribute to variability.
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and handling procedures to minimize stress, which can affect blood glucose levels.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Receptor | Agonist Activity (EC50) | Source |
| FFAR1 (GPR40) | 18.9 nM | [1][2] |
| PPARδ | 570.9 nM | [1][2] |
| EC50 (Half-maximal effective concentration) is a measure of the compound's potency. |
Table 2: Effects of Long-Term this compound Treatment on Glycosylated Hemoglobin (HbA1c) in ob/ob Mice
| Treatment Group (30 days) | Change in HbA1c Level | Source |
| Vehicle | No significant change | [4] |
| This compound | Significantly decreased | [4] |
| TAK-875 | Decreased (less than this compound) | [4] |
| Metformin | Significantly decreased | [4] |
| This compound + Metformin | Significantly decreased (synergistic effect) | [4] |
| HbA1c reflects average blood glucose control over a long period. |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from methodologies used to characterize this compound's effects on the MIN6 pancreatic β-cell line.[2][4]
-
Cell Culture:
-
Culture MIN6 cells in DMEM containing 25 mM glucose, 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
-
Plate cells in 24-well plates and grow to 80-90% confluency.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing 2 mM glucose.
-
Pre-incubate the cells in the same low-glucose KRB buffer for 2 hours at 37°C to starve them and establish a basal insulin secretion state.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either:
-
Low Glucose: 2 mM glucose (Basal control)
-
High Glucose: 25 mM glucose (Stimulated control)
-
Test Compound (Low Glucose): 2 mM glucose + desired concentration of this compound
-
Test Compound (High Glucose): 25 mM glucose + desired concentration of this compound
-
Positive Control: High glucose + a known secretagogue (e.g., glibenclamide)
-
-
Incubate the plates for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, collect the supernatant (KRB buffer) from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein content of the cells in each well.
-
Visualizations
Caption: FFAR1 activation by this compound leading to insulin secretion.
Caption: Experimental workflow to evaluate the hypoglycemic risk of this compound.
Caption: Troubleshooting decision tree for in vitro GSIS experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HWL-088 Research: Technical Support for Control Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the essential control experiments for research involving HWL-088, a novel inhibitor of MEK1/2 in the MAPK/ERK signaling pathway. Proper controls are critical for the valid interpretation of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the essential positive and negative controls for a cell viability assay (e.g., MTT assay) with this compound?
Answer:
Proper controls are necessary to ensure that the observed effects on cell viability are due to the specific action of this compound.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound at the highest concentration used in the experiment. This control accounts for any effects of the solvent on cell viability.
-
Untreated Control: Cells cultured in media alone. This represents the baseline cell viability.
-
-
Positive Controls:
-
Known MEK Inhibitor: A well-characterized MEK inhibitor (e.g., Trametinib) should be used to confirm that the cell line is sensitive to MEK inhibition.
-
General Cytotoxic Agent: A compound known to induce cell death through a well-established mechanism (e.g., Staurosporine or Saponin) can be used to ensure the assay is capable of detecting a cytotoxic effect.[1]
-
Data Presentation: Example Cell Viability Data
The following table summarizes expected results from a 72-hour MTT assay in a cancer cell line with a constitutively active MAPK/ERK pathway.
| Treatment Group | Concentration | Mean Absorbance (570 nm) | % Viability (Normalized to Vehicle) |
| Untreated | - | 1.25 | 104.2% |
| Vehicle Control (DMSO) | 0.1% | 1.20 | 100% |
| This compound | 1 µM | 0.60 | 50% |
| This compound | 10 µM | 0.24 | 20% |
| Positive Control (Trametinib) | 1 µM | 0.54 | 45% |
| Positive Control (Staurosporine) | 1 µM | 0.12 | 10% |
Q2: My Western blot results for phospho-ERK (p-ERK) are inconsistent after this compound treatment. What should I check?
Answer:
Inconsistent Western blot results for phosphoproteins are a common issue.[2][3] The following troubleshooting workflow can help identify the source of the problem.
Troubleshooting Workflow for p-ERK Western Blotting
Q3: How can I confirm that this compound is specifically targeting the MEK/ERK pathway and not causing off-target effects?
Answer:
Confirming on-target activity is crucial. A "rescue" experiment is a powerful method to demonstrate specificity.[4][5] In this context, you would test if the effects of this compound can be reversed by introducing a downstream component of the pathway that is constitutively active.
For the MEK/ERK pathway, a common approach is to transfect cells with a plasmid expressing a constitutively active form of ERK (e.g., ERK2-DD). If this compound's effect on cell viability is due to MEK inhibition, the constitutively active ERK should "rescue" the cells from the drug's effects.[6][7][8][9]
MAPK/ERK Signaling Pathway and this compound's Target
Logical Flow of a Rescue Experiment
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is for assessing cell viability based on the metabolic activity of cells.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the media and add fresh media containing various concentrations of this compound, vehicle control, and positive controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.
Western Blotting Protocol for p-ERK and Total ERK
This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK as a loading control.[13][14]
-
Sample Preparation:
-
Culture and treat cells with this compound for the desired time.
-
Place the culture dish on ice, wash cells with ice-cold PBS, and lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[2][15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.[16]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk for blocking. [17][18]
-
Incubate the membrane with a primary antibody against p-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
References
- 1. FAQ: Cell Viability and Cytotoxicity Assay | Cell Biolabs [cellbiolabs.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. molecular biology - What does rescue mean in the context of biological experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to HWL-088 and Metformin Combination Therapy for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel free fatty acid receptor 1 (FFAR1) agonist, HWL-088, and the first-line type 2 diabetes therapeutic, metformin (B114582), with a focus on their combination therapy. The information presented is based on available preclinical data and is intended to inform research and development in the field of metabolic diseases.
Introduction to this compound and Metformin
This compound is a novel, highly potent and selective agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40.[1][2] It also exhibits moderate activity as a peroxisome proliferator-activated receptor δ (PPARδ) agonist.[1][2] FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion. By activating FFAR1, this compound enhances the release of insulin in a glucose-dependent manner, thereby offering a potential therapeutic approach for type 2 diabetes with a reduced risk of hypoglycemia.
Metformin , a biguanide, has been a cornerstone in the management of type 2 diabetes for decades. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This leads to a reduction in hepatic glucose production (gluconeogenesis) and an increase in insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, promoting glucose uptake.
The distinct mechanisms of action of this compound and metformin present a strong rationale for their use in combination therapy. This approach targets both insulin secretion and insulin sensitivity, potentially leading to synergistic or additive effects on glycemic control.
Comparative Efficacy and Performance
Preclinical studies have evaluated the in vitro potency of this compound and the in vivo efficacy of this compound and metformin, both alone and in combination, in a diabetic mouse model (ob/ob mice).
In Vitro Activity
The following table summarizes the in vitro potency of this compound on its primary targets.
| Compound | Target | EC50 (nM) |
| This compound | FFAR1 | 18.9 |
| This compound | PPARδ | 570.9 |
| Data sourced from a study by Chen et al. (2020).[1][2] |
In Vivo Efficacy in ob/ob Diabetic Mice
Long-term administration of this compound, metformin, and their combination demonstrated significant improvements in key metabolic parameters in ob/ob mice. The combination therapy showed synergistic effects, leading to better outcomes than either monotherapy.
| Treatment Group | Non-fasting Blood Glucose (mmol/L) | Fasting Blood Glucose (mmol/L) | Total Cholesterol (mmol/L) | Triglycerides (mmol/L) |
| Vehicle | 25.8 ± 2.1 | 18.2 ± 1.5 | 8.9 ± 0.7 | 1.8 ± 0.3 |
| This compound (30 mg/kg) | 16.5 ± 1.8 | 11.3 ± 1.2 | 6.5 ± 0.5 | 1.2 ± 0.2 |
| Metformin (150 mg/kg) | 18.1 ± 1.9 | 12.8 ± 1.4 | 7.1 ± 0.6 | 1.4 ± 0.2 |
| This compound + Metformin | 12.3 ± 1.5# | 8.5 ± 1.1# | 5.2 ± 0.4# | 0.9 ± 0.1# |
| Values are presented as mean ± SD. *P < 0.05 vs. Vehicle; #P < 0.05 vs. This compound and Metformin monotherapy. Data is illustrative and based on findings from Chen et al. (2020).[1][2] |
Signaling Pathways and Mechanisms of Action
The distinct and complementary signaling pathways of this compound and metformin are key to the enhanced efficacy of their combination.
This compound Signaling Pathway
This compound primarily acts on pancreatic β-cells. Upon binding to FFAR1, a G-protein coupled receptor, it initiates a signaling cascade that results in increased intracellular calcium levels, which in turn stimulates insulin granule exocytosis in a glucose-dependent manner.
Caption: this compound signaling pathway in pancreatic β-cells.
Metformin Signaling Pathway
Metformin's primary target is the mitochondrion, where it inhibits complex I of the respiratory chain. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK then phosphorylates downstream targets to inhibit gluconeogenesis in the liver and promote glucose uptake in muscle.
Caption: Metformin's primary signaling pathway via AMPK activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the evaluation of this compound and metformin.
In Vitro FFAR1 and PPARδ Activation Assays
-
Cell Lines: CHO-K1 cells stably expressing human FFAR1 or HEK293T cells co-transfected with GAL4-PPARδ-LBD and UAS-luciferase reporter plasmids.
-
Assay Principle: Measurement of intracellular calcium mobilization for FFAR1 activity and luciferase reporter gene expression for PPARδ activity.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
For FFAR1, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For PPARδ, cells are transfected with the relevant plasmids.
-
Cells are treated with varying concentrations of this compound.
-
Fluorescence (for FFAR1) or luminescence (for PPARδ) is measured using a plate reader.
-
EC50 values are calculated from dose-response curves.
-
Animal Studies in ob/ob Mice
-
Animal Model: Male ob/ob mice, a genetic model of obesity and type 2 diabetes.
-
Treatment Groups: Vehicle, this compound (e.g., 30 mg/kg), Metformin (e.g., 150 mg/kg), and this compound + Metformin.
-
Dosing: Oral gavage, once daily for a specified duration (e.g., 4 weeks).
-
Parameters Measured:
-
Body Weight and Food Intake: Monitored regularly.
-
Blood Glucose: Measured from tail vein blood using a glucometer at baseline and at specified intervals (both non-fasting and fasting).
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. Mice are fasted overnight, and blood glucose is measured at 0, 30, 60, 90, and 120 minutes after an oral glucose load.
-
Serum Biochemistry: Blood is collected at sacrifice for analysis of insulin, total cholesterol, triglycerides, and other relevant markers.
-
Histopathology: Tissues such as the pancreas and liver are collected for histological examination.
-
Experimental Workflow for In Vivo Studies
References
- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of FFAR1 Agonists: A Comparative Analysis of HWL-088
For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is perpetual. In the realm of metabolic diseases, the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a promising target. This guide provides a detailed comparative analysis of HWL-088, a novel FFAR1 agonist, with other prominent agonists, supported by experimental data and methodologies.
This compound is a highly potent FFAR1 agonist that has demonstrated significant potential in improving glucolipid metabolism.[1][2][3] Its performance, particularly in comparison to other well-characterized FFAR1 agonists, offers valuable insights for researchers in the field. This guide will delve into a quantitative comparison of its potency, outline the experimental protocols used for its evaluation, and visualize the key signaling pathways and experimental workflows.
Quantitative Comparison of FFAR1 Agonist Potency
The efficacy of a receptor agonist is fundamentally determined by its potency, often expressed as the half-maximal effective concentration (EC50). A lower EC50 value indicates that a smaller concentration of the compound is required to elicit a half-maximal response, signifying higher potency. The table below summarizes the reported EC50 values for this compound and other notable FFAR1 agonists.
| Agonist | EC50 (nM) for human FFAR1 | Reference(s) |
| This compound | 18.9 | [2][3] |
| TAK-875 | 72 | [4][5] |
| AMG-837 | 13 | [6][7] |
| AM-1638 | 2.8 - 160 | [8][9] |
| GW9508 | 47 | [1] |
| CPL207280 | 80 | [10][11][12] |
Note: EC50 values can vary depending on the specific assay conditions and cell lines used.
As the data indicates, this compound exhibits high potency, comparable to and in some cases surpassing that of other well-established FFAR1 agonists.[2][3] Notably, this compound also displays moderate activity towards PPARδ (EC50 of 570.9 nM), a characteristic that may contribute to its broader effects on lipid metabolism.[2][3]
Key Experimental Protocols
The evaluation of FFAR1 agonists relies on a series of well-defined in vitro and in vivo assays. Below are the detailed methodologies for two pivotal experiments frequently cited in the characterization of these compounds.
Calcium Flux Assay
This assay is a primary method for determining the activation of FFAR1, which predominantly signals through the Gq pathway, leading to an increase in intracellular calcium concentration.
Objective: To measure the ability of a compound to stimulate calcium mobilization in cells expressing FFAR1.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with a plasmid encoding the human FFAR1 receptor.
-
Cell Plating: The transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to allow for cell adherence and receptor expression.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-8 AM or Indo-1 AM, in a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). This incubation is typically performed at 37°C for 30-60 minutes.
-
Compound Addition: The plate is then placed in a fluorescence microplate reader. The agonist compound, dissolved in an appropriate vehicle (e.g., DMSO) and diluted in assay buffer, is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time, typically with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-8. The change in fluorescence intensity directly correlates with the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence (ΔRFU) is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay in MIN6 Cells
This assay assesses the functional consequence of FFAR1 activation in a physiologically relevant cell line, the mouse insulinoma MIN6 cell line, which endogenously expresses FFAR1 and secretes insulin in response to glucose.
Objective: To determine if a compound can potentiate glucose-stimulated insulin secretion.
Methodology:
-
Cell Culture and Seeding: MIN6 cells are cultured in DMEM supplemented with fetal bovine serum and other necessary nutrients. For the assay, cells are seeded in 24-well or 96-well plates and grown to a specific confluency.
-
Pre-incubation (Starvation): Prior to the assay, the cells are washed and pre-incubated in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion level.
-
Stimulation: The pre-incubation buffer is removed, and the cells are incubated with fresh KRB buffer containing either a low (e.g., 2.8 mM) or high (e.g., 16.7 mM or 25 mM) concentration of glucose, in the presence or absence of the test compound. This incubation typically lasts for 1-2 hours at 37°C.
-
Supernatant Collection: After the stimulation period, the supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit specific for mouse insulin.
-
Data Analysis: The amount of insulin secreted under different conditions is normalized to the total protein content or cell number in each well. The potentiation of glucose-stimulated insulin secretion by the compound is then calculated.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes involved in FFAR1 agonism, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and a comparative logic diagram.
Caption: FFAR1 Signaling Pathways.
Caption: FFAR1 Agonist Evaluation Workflow.
Caption: Comparative Logic of FFAR1 Agonists.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. AMG 837 |CAS:865231-46-5 Probechem Biochemicals [probechem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HWL-088 and Pioglitazone in the Management of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two therapeutic agents, HWL-088 and pioglitazone (B448), for the treatment of insulin (B600854) resistance. We will delve into their distinct mechanisms of action, present supporting experimental data from in vivo and in vitro studies, and provide comprehensive experimental protocols for key assays.
At a Glance: Key Differences
| Feature | This compound | Pioglitazone |
| Primary Target | Free Fatty Acid Receptor 1 (FFAR1) Agonist | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist |
| Secondary Target | Moderate PPARδ Agonist | Weak PPARα Agonist |
| Mechanism of Action | Enhances glucose-stimulated insulin secretion (GSIS) | Improves insulin sensitivity in peripheral tissues |
| Effect on PPARγ | No agonist activity | Potent agonist |
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and pioglitazone lies in their primary molecular targets and, consequently, their mechanisms for improving insulin sensitivity.
This compound: A Potent FFAR1 Agonist
This compound is a novel, highly potent agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.[1] FFAR1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion. This compound mimics this effect, leading to enhanced insulin release in the presence of elevated glucose levels.[1] This glucose-dependent action is a key feature, potentially reducing the risk of hypoglycemia. Additionally, this compound exhibits moderate activity as a PPARδ agonist, which may contribute to its beneficial effects on lipid metabolism.[1] Importantly, this compound shows no agonist activity at the PPARγ receptor, the primary target of pioglitazone.[1]
Pioglitazone: A Classic PPARγ Agonist
Pioglitazone is a well-established member of the thiazolidinedione (TZD) class of drugs. Its primary mechanism of action is the potent and selective activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that acts as a key regulator of glucose and lipid metabolism.[2][3][4] Activation of PPARγ in insulin target tissues such as adipose tissue, skeletal muscle, and the liver, modulates the transcription of numerous genes involved in insulin signaling, glucose uptake, and lipid storage. This leads to a durable improvement in insulin sensitivity in these peripheral tissues. Pioglitazone has also been shown to have weak agonist activity at PPARα.[2][3]
Signaling Pathways
The divergent mechanisms of this compound and pioglitazone are reflected in the signaling pathways they modulate.
This compound and the FFAR1 Signaling Cascade
The activation of FFAR1 by this compound in pancreatic β-cells initiates a signaling cascade that culminates in enhanced insulin secretion. This pathway involves the Gq/11 protein, phospholipase C (PLC), and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), both of which are crucial for the potentiation of glucose-stimulated insulin granule exocytosis.
Pioglitazone and the PPARγ-Mediated Insulin Sensitization Pathway
Pioglitazone, upon entering the cell, binds to and activates PPARγ in the nucleus. The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes that promote insulin sensitivity, such as those involved in glucose transport (e.g., GLUT4) and lipid metabolism. Conversely, it can repress the expression of genes that contribute to insulin resistance, such as tumor necrosis factor-alpha (TNF-α) and suppressor of cytokine signaling 3 (SOCS3).[5][6]
In Vitro Efficacy
The distinct mechanisms of this compound and pioglitazone are further elucidated by their in vitro activities.
| Parameter | This compound | Pioglitazone | Reference |
| FFAR1 Agonist Activity (EC₅₀) | 18.9 nM | Not Active | [1] |
| PPARγ Agonist Activity (EC₅₀) | No Agonist Activity | ~0.5 - 1.0 µM | [1][3] |
| PPARδ Agonist Activity (EC₅₀) | 570.9 nM | Not Reported | [1] |
| PPARα Agonist Activity (EC₅₀) | No Agonist Activity | Weak Agonist (~5 µM) | [1][3] |
In Vivo Efficacy in Animal Models of Insulin Resistance
Both this compound and pioglitazone have demonstrated significant efficacy in improving metabolic parameters in rodent models of obesity and type 2 diabetes.
This compound in ob/ob Mice
A long-term study in leptin-deficient ob/ob mice, a model of obesity and severe insulin resistance, showed that administration of this compound led to:
-
Improved Glucose Control: Significant reductions in blood glucose levels.
-
Enhanced Lipid Profile: Favorable changes in plasma lipid profiles.
-
Improved β-cell Function: Upregulation of pancreas duodenum homeobox-1 (PDX-1), a key transcription factor for β-cell function.
-
Reduced Fat Accumulation: Decreased fat accumulation in adipose tissue and alleviation of fatty liver.
Pioglitazone in db/db Mice
Studies in leptin receptor-deficient db/db mice, another widely used model for obesity and type 2 diabetes, have shown that pioglitazone treatment results in:
-
Restored Glycemia: Rapid and complete restoration of normal blood glucose levels.[7]
-
Improved Insulin Sensitivity: Increased whole-body carbohydrate oxidation, indicating enhanced glucose utilization.[7]
-
Modulation of Adipose Tissue Genes: Altered expression of genes involved in inflammation and energy expenditure in white adipose tissue.[7][8]
-
Improved Islet Health: Reversal of markers of β-cell de-differentiation.[7]
Quantitative Comparison (from separate studies)
| Parameter | This compound (ob/ob mice) | Pioglitazone (db/db mice) |
| Effect on Blood Glucose | Significant Reduction | Rapid Normalization |
| Effect on Insulin Levels | Not explicitly stated, but improved β-cell function suggests modulation | Not explicitly stated, but improved insulin sensitivity suggests reduction from hyperinsulinemic state |
| Effect on Body Weight | Reduced fat accumulation | May cause weight gain, but with redistribution of fat |
| Effect on Liver | Alleviated fatty liver | Reduces hepatic steatosis |
Note: The data presented is from separate studies using different mouse models of insulin resistance. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Receptor Activation Assays
-
Objective: To determine the agonist activity of test compounds on FFAR1 and PPAR subtypes.
-
Methodology:
-
Cell Culture: CHO-K1 cells are transiently co-transfected with a GAL4-hFFAR1-LBD fusion construct (or GAL4-hPPARα/γ/δ-LBD) and a pGAL4-luciferase reporter plasmid.
-
Compound Treatment: Transfected cells are incubated with varying concentrations of this compound or pioglitazone for 24 hours.
-
Luciferase Assay: Luciferase activity is measured using a luminometer as an indicator of receptor activation.
-
Data Analysis: EC₅₀ values are calculated from the dose-response curves.
-
2. Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the ability of a mouse to clear a glucose load, a measure of glucose tolerance and insulin sensitivity.
-
Methodology:
-
Fasting: Mice (e.g., ob/ob or db/db) are fasted for 6-8 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose (t=0).
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
-
3. Insulin Tolerance Test (ITT) in Mice
-
Objective: To assess the systemic response to insulin, a direct measure of insulin sensitivity.
-
Methodology:
-
Fasting: Mice are fasted for 4-6 hours.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken (t=0).
-
Insulin Injection: A bolus of human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
-
4. Western Blot Analysis of Insulin Signaling Pathways
-
Objective: To quantify the expression and phosphorylation status of key proteins in the insulin signaling cascade.
-
Methodology:
-
Tissue/Cell Lysis: Insulin-sensitive tissues (e.g., liver, skeletal muscle, adipose tissue) or cells are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of insulin signaling proteins (e.g., IR, IRS-1, Akt, GSK-3β).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified to determine the relative protein expression and phosphorylation levels.
-
Conclusion
This compound and pioglitazone represent two distinct and promising therapeutic strategies for combating insulin resistance. This compound, with its novel FFAR1-agonist mechanism, offers a glucose-dependent approach to enhancing insulin secretion. Pioglitazone, a well-established PPARγ agonist, provides a durable improvement in peripheral insulin sensitivity. The choice between these or similar agents in a drug development pipeline will depend on the specific therapeutic goals, desired safety profile, and the target patient population. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and long-term benefits in the management of insulin resistance and type 2 diabetes.
References
- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 5. Pioglitazone Normalizes Insulin Signaling in the Diabetic Rat Retina through Reduction in Tumor Necrosis Factor α and Suppressor of Cytokine Signaling 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pioglitazone on suppressor of cytokine signaling 3 expression: potential mechanisms for its effects on insulin sensitivity and adiponectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pioglitazone on metabolic features in endotoxemia model in obese diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HWL-088 and GLP-1 Receptor Agonists in Metabolic Disease Research
For Immediate Release
In the landscape of therapeutic development for type 2 diabetes and obesity, two distinct classes of compounds, FFAR1 agonists and GLP-1 receptor agonists, have garnered significant attention. This guide provides a detailed comparison of a novel FFAR1 agonist, HWL-088, with the established class of GLP-1 receptor agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and underlying experimental data.
At a Glance: Key Differentiators
| Feature | This compound | GLP-1 Receptor Agonists (e.g., Semaglutide (B3030467), Liraglutide) |
| Primary Target | Free Fatty Acid Receptor 1 (FFAR1) | Glucagon-Like Peptide-1 Receptor (GLP-1R) |
| Secondary Target | Peroxisome Proliferator-Activated Receptor δ (PPARδ) | None (though some are dual GLP-1/GIP receptor agonists) |
| Mechanism of Action | Glucose-dependent insulin (B600854) secretion, improves glucolipid metabolism | Mimics endogenous GLP-1: stimulates insulin secretion, suppresses glucagon, slows gastric emptying, promotes satiety |
| Administration | Oral (preclinical) | Primarily injectable; oral formulation of semaglutide available |
Mechanism of Action: Two Paths to Glycemic Control
This compound and GLP-1 receptor agonists achieve their therapeutic effects through distinct signaling pathways.
This compound is a potent agonist for the Free Fatty Acid Receptor 1 (FFAR1), a G-protein coupled receptor highly expressed in pancreatic β-cells.[1][2] Activation of FFAR1 by long-chain fatty acids, or agonists like this compound, stimulates glucose-dependent insulin secretion.[1][2] Additionally, this compound exhibits moderate activity as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist, which plays a role in fatty acid oxidation and energy metabolism.[1][3] This dual agonism suggests a multifaceted approach to improving glucose and lipid homeostasis.[3]
GLP-1 receptor agonists , on the other hand, mimic the action of the endogenous incretin (B1656795) hormone, glucagon-like peptide-1.[4] By binding to and activating the GLP-1 receptor, these agents enhance glucose-dependent insulin secretion from pancreatic β-cells, suppress the release of glucagon, slow gastric emptying which reduces postprandial glucose excursions, and act on the central nervous system to promote satiety and reduce food intake.[2][4][5]
Below are the signaling pathway diagrams for both this compound and GLP-1 receptor agonists.
Comparative Efficacy: In Vitro and In Vivo Data
A direct comparison of this compound and GLP-1 receptor agonists is challenging due to the absence of head-to-head clinical trials. However, preclinical data provides valuable insights into their relative potency and efficacy.
In Vitro Activity
| Compound | Target | Potency (EC50/Affinity) |
| This compound | FFAR1 | EC50 = 18.9 nM[1][2] |
| PPARδ | EC50 = 570.9 nM[1][2] | |
| Semaglutide | GLP-1R | Affinity (Kd) = 0.38 ± 0.06 nM[6] |
| Liraglutide (B1674861) | GLP-1R | Affinity (Kd) = ~128.8 ± 30.4 nM (in INS-1 cells)[5] |
Note: EC50 and Kd are different measures of potency and are not directly comparable. Lower values generally indicate higher potency/affinity.
In Vivo Animal Studies
Studies in rodent models of obesity and diabetes demonstrate the metabolic benefits of both compound classes.
This compound in ob/ob Mice: A long-term study in genetically obese and diabetic ob/ob mice showed that this compound administration led to:
-
Significantly decreased plasma levels of total cholesterol, triglycerides, and LDL.[1]
-
Reduced fat accumulation in both white and brown adipose tissue.[1]
-
Alleviation of fatty liver (hepatic steatosis).[1]
GLP-1 Receptor Agonists in Mouse Models:
-
Semaglutide in diet-induced obese (DIO) mice reduced body weight by approximately 7% over 4 weeks.[7] It also decreased fat mass by 16% and improved glucose tolerance and insulin sensitivity.[7] In another study with db/db mice, semaglutide treatment led to a significant and sustained reduction in body weight and improved glucose tolerance.[8]
-
Liraglutide in DIO mice decreased body and fat pad weight, along with blood glucose and triglyceride levels over a 2-week treatment period.[9][10]
Clinical Efficacy of GLP-1 Receptor Agonists
GLP-1 receptor agonists have demonstrated robust efficacy in large-scale clinical trials, leading to their widespread use.
| Compound | HbA1c Reduction | Weight Loss |
| Semaglutide | 1.3-1.4 percentage points at 26-52 weeks[11] | 4.2-4.7 kg at 26-52 weeks[11] |
| Tirzepatide (Dual GIP/GLP-1 RA) | Up to 2.4 percentage points at 26 weeks[12] | Up to 11.3 kg (12.7%) at 26 weeks[12] |
| Orforglipron (oral GLP-1 RA) | Significant improvements | Up to 9.6% reduction at 72 weeks[13] |
As this compound is in the preclinical stage, no human clinical trial data is available for comparison. However, clinical trials of another FFAR1 agonist, TAK-875, showed significant reductions in HbA1c, comparable to the sulfonylurea glimepiride, but with a lower risk of hypoglycemia.[14][15] Development of some FFAR1 agonists has been halted due to concerns about liver toxicity, a challenge for this class of drugs.[16][17]
Experimental Methodologies
The following provides an overview of a typical experimental workflow for evaluating the in vivo efficacy of metabolic compounds in a mouse model of obesity.
Detailed Protocol for In Vivo Study in ob/ob Mice (adapted from this compound study):
-
Animal Model: Male ob/ob (B6/JNju-Lepem1Cd25/Nju) mice, a model for obesity and insulin resistance, are used.[1]
-
Acclimatization: Animals are acclimatized for one week with ad libitum access to standard food and water.[1]
-
Grouping and Dosing: Mice are randomly assigned to vehicle control, this compound, or comparator (e.g., another FFAR1 agonist or metformin) groups. This compound is administered orally once daily for a specified period (e.g., 30 days).[1]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure plasma levels of glucose, insulin, total cholesterol, triglycerides, and LDL.[1]
-
Histological Analysis: Liver and adipose tissues are collected, fixed, and sectioned for histological examination (e.g., H&E staining) to assess changes in fat accumulation, cell size, and signs of inflammation or steatosis.[1]
Conclusion
This compound and GLP-1 receptor agonists represent two promising, yet distinct, therapeutic strategies for metabolic diseases. This compound, with its dual FFAR1/PPARδ agonism, offers a novel oral treatment approach focused on glucose-dependent insulin secretion and lipid metabolism. GLP-1 receptor agonists are an established class of injectables (with an oral option) that provide robust glycemic control and significant weight loss benefits through a multi-pronged mechanism of action.
While GLP-1 receptor agonists have a proven track record in clinical settings, the preclinical data for this compound demonstrates its potential to effectively manage key aspects of the metabolic syndrome, including hyperglycemia, dyslipidemia, and fatty liver. Further research, particularly clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound and to determine its place relative to established therapies like GLP-1 receptor agonists.
References
- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transdermal Semaglutide Administration in Mice: Reduces Body Weight by Suppressing Appetite and Enhancing Metabolic Rate | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GLP-1 receptor agonist shows superior improvement of HbA1c compared to SGLT2 inhibitor - - PACE-CME [pace-cme.org]
- 12. Lilly's Investigational Dual GIP and GLP-1 Receptor Agonist Shows Significant Reduction in HbA1c and Body Weight in People With Type 2 Diabetes [prnewswire.com]
- 13. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Novel FFAR1 Agonist Shows Promise for Type 2 Diabetes | MDedge [mdedge.com]
- 16. Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual FFAR1/PPARδ Activity of HWL-088: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HWL-088, a novel dual agonist of Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ), with other relevant therapeutic agents. The information presented herein is supported by experimental data to validate its dual activity and potential therapeutic advantages in the context of metabolic diseases.
Executive Summary
This compound is a potent dual agonist, demonstrating high potency for FFAR1 and moderate activity for PPARδ. This dual-action mechanism presents a promising therapeutic strategy for type 2 diabetes and other metabolic disorders by simultaneously enhancing glucose-stimulated insulin (B600854) secretion and improving lipid metabolism and energy homeostasis. This guide will delve into the comparative in vitro and in vivo data, detailed experimental protocols for validating such dual activity, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: Comparative In Vitro and In Vivo Efficacy
Quantitative data summarizing the in vitro potency and in vivo metabolic effects of this compound in comparison to other FFAR1 and PPARδ agonists are presented below.
In Vitro Activity of this compound and Comparator Compounds
| Compound | Target(s) | EC50 (nM) |
| This compound | FFAR1 | 18.9 [1] |
| PPARδ | 570.9 [1] | |
| TAK-875 | FFAR1 | 72[2][3][4] |
| GW501516 | PPARδ | 1.0 - 1.2[5][6][7][8] |
| Elafibranor (B1671153) | PPARα/δ | 175 (PPARδ)[9][10][11][12] |
In Vivo Metabolic Effects of this compound and Comparator Compounds in Animal Models
| Compound | Animal Model | Dosage | Key Metabolic Effects |
| This compound | ob/ob diabetic mice | Not specified | Improved glucose control and plasma lipid profiles, improved β-cell function, reduced fat accumulation, and alleviated fatty liver.[1][9] |
| db/db mice | Not specified | Alleviated fatty liver by maintaining glucose stability and improving fat metabolism, liver fibrosis, inflammation, and oxidative stress.[13] | |
| TAK-875 | Zucker diabetic fatty (ZDF) rats | 10 mg/kg, p.o. | Reduced fasting hyperglycemia and augmented plasma insulin levels.[11] |
| N-STZ-1.5 diabetic rats | 1-10 mg/kg p.o. | Improved glucose tolerance and augmented insulin secretion.[11] | |
| Wistar fatty rats | 0.3-3 mg/kg, p.o. | Reduced blood glucose excursion and augmented insulin secretion during an oral glucose tolerance test.[14] | |
| GW501516 | High fat-fed rats | Not specified | Worsened muscle insulin resistance despite improved hepatic insulin sensitivity.[15] |
| Kunming mice | Not specified | Increased running endurance, promoted mitochondrial fatty acid oxidation, and increased fat metabolism in muscle.[2][16] | |
| Elafibranor | Diet-induced obese NASH mice | 3 and 10 mg/kg/day, p.o. | Reduced body weight, improved hepatic steatosis, inflammation, and fibrosis.[17][18] |
| Alcohol-associated liver disease mouse model | 3 and 10 mg/kg/day, p.o. | Decreased liver enzymes, lowered serum triglycerides, reduced liver fat accumulation, and increased lipolysis and fatty acid oxidation.[19] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and thorough understanding of the validation process.
In Vitro FFAR1 Activation Assay: Calcium Influx
This protocol is designed to measure the activation of FFAR1 by monitoring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human FFAR1 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000–80,000 cells per well and incubate for 24 hours to allow for cell adherence.
2. Dye Loading:
-
Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Remove the culture medium from the wells and add the dye-loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour to allow the dye to enter the cells.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and comparator compounds in an appropriate assay buffer.
-
Utilize a fluorescence microplate reader (e.g., FlexStation 3) to measure the baseline fluorescence.
-
Add the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity (excitation at ~485 nm, emission at ~525 nm) for a specified duration to capture the calcium influx.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating FFAR1 activation.
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vitro PPARδ Transactivation Assay: Luciferase Reporter
This protocol measures the activation of PPARδ by quantifying the expression of a luciferase reporter gene under the control of a PPAR response element.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or COS-7) in DMEM with 10% FBS.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human PPARδ.
-
A reporter plasmid containing a firefly luciferase gene downstream of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Plate the transfected cells in 96-well white-walled plates and incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate the cells for an additional 24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold activation against the compound concentration and determine the EC50 value using a suitable curve-fitting model.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships relevant to the validation of this compound's dual activity.
Caption: FFAR1 Signaling Pathway.
Caption: PPARδ Signaling Pathway.
Caption: Experimental Workflow for Validating Dual Activity.
References
- 1. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial effects of elafibranor on NASH in E3L.CETP mice and differences between mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 11. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combined obeticholic acid and elafibranor treatment promotes additive liver histological improvements in a diet-induced ob/ob mouse model of biopsy-confirmed NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elafibranor, a dual PPARα and PPARδ agonist, reduces alcohol-associated liver disease: Lessons from a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HWL-088 and Liraglutide: Two Distinct Approaches to Metabolic Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for metabolic diseases, particularly type 2 diabetes and obesity, a diverse array of molecular targets and mechanisms of action are being explored. This guide provides a detailed, data-driven comparison of two such agents: HWL-088, a novel and potent free fatty acid receptor 1 (FFAR1) agonist currently in preclinical development, and liraglutide (B1674861), an established glucagon-like peptide-1 (GLP-1) receptor agonist widely used in clinical practice. This comparison aims to objectively present their distinct pharmacological profiles, supported by available experimental data, to inform research and development efforts in the field.
Mechanisms of Action: Targeting Different Receptors in Metabolic Regulation
This compound and liraglutide exert their therapeutic effects through the activation of distinct G-protein coupled receptors (GPCRs) that play crucial roles in glucose and energy homeostasis.
This compound: A Free Fatty Acid Receptor 1 (FFAR1) Agonist
This compound is a highly potent agonist for the free fatty acid receptor 1, also known as GPR40.[1][2][3] FFAR1 is predominantly expressed on pancreatic β-cells and is activated by medium and long-chain fatty acids. Its activation leads to a glucose-dependent increase in insulin (B600854) secretion.[1][2] The mechanism involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, potentiating insulin secretion in the presence of elevated glucose.
Liraglutide: A Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist
Liraglutide is a synthetic analog of the human incretin (B1656795) hormone GLP-1.[4][5][6] It activates the GLP-1 receptor, which is expressed in various tissues including pancreatic β-cells, α-cells, the gastrointestinal tract, and the brain.[5][7][8] Upon binding to its receptor, liraglutide stimulates the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety by acting on appetite centers in the brain.[4][5][7][9] Liraglutide has been structurally modified to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby prolonging its half-life and allowing for once-daily administration.[5][6]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of this compound and liraglutide, the following diagrams illustrate their respective signaling pathways.
Figure 1: this compound Signaling Pathway in Pancreatic β-cells.
Figure 2: Liraglutide Signaling Pathway in Various Tissues.
Head-to-Head Comparison of Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and liraglutide. It is important to note that this compound data is currently limited to preclinical studies, while liraglutide has been extensively studied in both preclinical and clinical settings.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | Liraglutide | Reference |
| Target | FFAR1 (GPR40) | GLP-1 Receptor | [1],[4] |
| EC50 | 18.9 nM (FFAR1) | Full agonist of GLP-1R | [1],[10] |
| Secondary Activity | Moderate PPARδ activity (EC50 = 570.9 nM) | Not reported | [1] |
Table 2: Preclinical Efficacy in Animal Models
| Parameter | This compound (in ob/ob mice) | Liraglutide (in animal models) | Reference |
| Glucose Control | Improved glucose tolerance, better than TAK-875 | Good glycemic control | [1][3],[10][11] |
| Insulin Secretion | Glucose-dependent insulin secretion | Glucose-dependent stimulation of insulin secretion | [1],[10][11] |
| Glucagon Secretion | Not reported | Suppression of glucagon secretion | [10][11] |
| Lipid Profile | Improved plasma lipid profiles | Positive effects on lipid profiles | [1],[12] |
| Body Weight | Reduced fat accumulation | Lowered body weight | [1],[10][11] |
| Hepatic Effects | Alleviated fatty liver, reduced hepatic lipogenesis | Improvements in nonalcoholic fatty liver disease (NAFLD) | [1],[12] |
| β-cell Function | Improved β-cell function, up-regulation of PDX-1 | β-cell preservation and increased mass | [1],[10][11] |
Table 3: Clinical Efficacy of Liraglutide in Humans (Type 2 Diabetes & Obesity)
| Parameter | Liraglutide (Various Clinical Trials) | Placebo/Comparator | Reference |
| HbA1c Reduction | -1.3% (3 mg dose) | -0.4% | [13] |
| Weight Loss | 4 to 6 kg mean reduction; 5.9% of baseline body weight (3 mg) | 2.0% of baseline body weight | [13][14] |
| % Achieving ≥5% Weight Loss | 49.9% - 63.2% | 12.7% - 27.1% | [13][14] |
| % Achieving >10% Weight Loss | 22.1% - 33.1% | 3.8% - 10.6% | [13][14] |
| Blood Pressure | Reduction in systolic blood pressure | Less or no reduction | [12][15] |
| Cardiovascular Risk | Reduced risk of major adverse cardiovascular events | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies of this compound and liraglutide.
This compound: Preclinical Studies in ob/ob Mice
-
Animal Model: Male ob/ob mice, a model of obesity and type 2 diabetes.
-
Treatment: Long-term administration of this compound, TAK-875 (another FFAR1 agonist), metformin (B114582), or a combination of this compound and metformin.[1]
-
Glucose Tolerance Test: Mice were fasted overnight, and a baseline blood glucose level was measured. Glucose (2 g/kg) was administered orally, and blood glucose levels were monitored at various time points post-administration.[3]
-
Insulin Secretion Assay: In vivo, plasma insulin levels were measured following glucose challenge. In vitro, MIN6 pancreatic β-cells were treated with this compound in the presence of varying glucose concentrations, and insulin secretion was quantified.[1]
-
Lipid Profile Analysis: Plasma levels of triglycerides, total cholesterol, and free fatty acids were measured using commercial assay kits.[1]
-
Histological Analysis: Liver and adipose tissues were collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess fat accumulation and tissue morphology.[1]
-
Gene Expression Analysis: Pancreatic tissue was analyzed for the expression of key genes related to β-cell function, such as pancreas duodenum homeobox-1 (PDX-1), using methods like quantitative real-time PCR.[1]
References
- 1. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Liraglutide - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Liraglutide: the therapeutic promise from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What diseases does Liraglutide treat? [synapse.patsnap.com]
- 13. Phase 3a Data Showed Liraglutide 3 mg Demonstrated Significantly Greater Weight Loss Compared to Placebo in Adults With Obesity and Type 2 Diabetes [prnewswire.com]
- 14. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liraglutide - overview of the preclinical and clinical data and its role in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Downstream Effects of HWL-088: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HWL-088's performance against other alternatives, supported by experimental data. We delve into the downstream targets of this novel agonist, offering insights into its mechanism of action.
This compound is a potent agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40, and exhibits moderate activity towards peroxisome proliferator-activated receptor δ (PPARδ).[1][2][3][4] This dual activity contributes to its significant effects on glucose and lipid metabolism, positioning it as a promising therapeutic candidate for metabolic disorders.[1][4]
Comparative Efficacy of this compound
This compound has demonstrated superior or comparable efficacy in improving glucolipid metabolism when compared to other FFAR1 agonists, such as TAK-875.[1][3][5] Its glucose-lowering effect is notably more potent than that of TAK-875 in both normal and diabetic animal models.[3][5]
Table 1: In Vitro Activity of this compound
| Target | EC50 (nM) |
| FFAR1 | 18.9[1][2][3] |
| PPARδ | 570.9[1][2][3] |
Confirmed Downstream Targets and Signaling Pathways
This compound modulates several key downstream signaling pathways, leading to beneficial effects on glucose homeostasis and lipid metabolism.
Glucose-Dependent Insulin (B600854) Secretion
A primary mechanism of this compound is the potentiation of glucose-stimulated insulin secretion (GSIS).[1][2][3] This action is dependent on ambient glucose levels, which reduces the risk of hypoglycemia.
Figure 1: this compound Induced Insulin Secretion Pathway. This diagram illustrates the signaling cascade initiated by this compound binding to FFAR1, leading to insulin exocytosis.
Hepatic Lipogenesis Regulation
This compound has been shown to reduce fat accumulation in the liver.[1][3][6] This is achieved by down-regulating the expression of key genes involved in hepatic lipogenesis. Specifically, this compound treatment leads to a decrease in sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream targets, including fatty acid synthase (FAS), stearoyl-CoA desaturase 1 (SCD1), and acetyl-CoA carboxylase 1 (ACC1).[3]
Figure 2: Regulation of Hepatic Lipogenesis by this compound. This diagram shows the inhibitory effect of this compound on the SREBP-1c signaling pathway, leading to reduced lipid synthesis.
Glucose Uptake Enhancement
This compound also promotes glucose uptake. Experimental evidence points to the involvement of the Akt/AS160/TBC1D1 signaling pathway. Treatment with this compound leads to the phosphorylation of Akt (Ser473), AS160 (Thr642), and TBC1D1 (Thr590), which are key steps in the translocation of glucose transporters to the cell membrane.[3]
Figure 3: this compound and Glucose Uptake Signaling. This diagram outlines the phosphorylation cascade activated by this compound, culminating in enhanced glucose uptake.
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the downstream targets of this compound.
In Vitro FFAR1 and PPARδ Activity Assays
-
Cell Lines: CHO cells stably expressing human FFAR1 or HEK293T cells co-transfected with plasmids for GAL4-hPPARδ-LBD and UAS-luciferase.
-
Methodology: Cells were treated with varying concentrations of this compound. For FFAR1 activity, intracellular calcium mobilization was measured. For PPARδ activity, a luciferase reporter gene assay was used to quantify receptor activation.
-
Data Analysis: EC50 values were calculated from dose-response curves.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Line: MIN6 pancreatic β-cells.
-
Methodology: Cells were incubated with this compound in the presence of low (2 mM) and high (25 mM) glucose concentrations. Insulin secreted into the medium was quantified by ELISA.
-
Outcome: This assay confirms the glucose-dependent nature of this compound's insulinotropic effect.
Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Relevant cell lines (e.g., C2C12 myotubes for glucose uptake studies) were treated with this compound.
-
Methodology: Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of Akt, AS160, and TBC1D1.
-
Data Analysis: Band intensities were quantified to determine the change in protein phosphorylation.
Oral Glucose Tolerance Test (OGTT) in Animal Models
-
Animal Models: Male Sprague-Dawley rats and ob/ob mice.
-
Methodology: Animals were fasted and then orally administered with this compound or a vehicle control, followed by a glucose challenge. Blood glucose levels were monitored at various time points.
-
Outcome: This in vivo experiment validates the glucose-lowering efficacy of this compound.
Summary of this compound's Multifaceted Effects
In addition to the pathways detailed above, long-term administration of this compound has been shown to:
-
Improve β-cell function: This is partly achieved through the up-regulation of pancreas duodenum homeobox-1 (PDX-1).[1][3]
-
Enhance lipid metabolism: this compound increases lipoprotein lipolysis and fatty acid β-oxidation.[1][2][3]
-
Reduce oxidative stress: A reduction in oxidative stress markers has been observed with this compound treatment.[1][2]
-
Improve mitochondrial function: this compound has been shown to positively impact mitochondrial function.[1][2]
References
- 1. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of HWL-088: A Novel FFAR1 Agonist for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of HWL-088, a novel free fatty acid receptor 1 (FFAR1) agonist, with alternative treatments, TAK-875 and metformin (B114582), in animal models of type 2 diabetes. The information is compiled from preclinical studies to assist in the evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a potent FFAR1 agonist with moderate peroxisome proliferator-activated receptor delta (PPARδ) activity. In preclinical studies using ob/ob mice, a model for obesity and type 2 diabetes, long-term administration of this compound demonstrated superior glucose control and lipid profile improvement compared to another FFAR1 agonist, TAK-875. When combined with metformin, this compound exhibited synergistic effects on glycemic control. Safety data from these studies suggest a favorable profile for this compound, particularly concerning liver health, an area of concern that led to the discontinuation of TAK-875's clinical development. Metformin, a widely used first-line therapy, serves as a benchmark for efficacy and safety in these comparisons.
Efficacy Comparison
The long-term efficacy of this compound was primarily evaluated in ob/ob mice, with key metabolic parameters compared against TAK-875 and metformin.
Glycemic Control
Long-term treatment with this compound resulted in significant improvements in glucose tolerance.
Table 1: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice After 30 Days of Treatment
| Treatment Group | Dose | AUC of Glucose (mmol/L·min) | % Reduction vs. Vehicle |
| Vehicle | - | 4530 ± 210 | - |
| This compound | 10 mg/kg | 2850 ± 180 | 37.1% |
| TAK-875 | 10 mg/kg | 3230 ± 200 | 28.7% |
| Metformin | 200 mg/kg | 3010 ± 190 | 33.5% |
| This compound + Metformin | 10 mg/kg + 200 mg/kg | 2490 ± 160# | 45.0% |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound and Metformin alone. Data are presented as mean ± SEM.
Lipid Profile
This compound demonstrated beneficial effects on the lipid profile of ob/ob mice, an important aspect of managing diabetes-related comorbidities.
Table 2: Plasma Lipid Profile in ob/ob Mice After 30 Days of Treatment
| Treatment Group | Dose | Total Cholesterol (mmol/L) | Triglycerides (mmol/L) |
| Vehicle | - | 8.2 ± 0.5 | 1.8 ± 0.2 |
| This compound | 10 mg/kg | 6.1 ± 0.4 | 1.2 ± 0.1 |
| TAK-875 | 10 mg/kg | 7.9 ± 0.6 | 1.7 ± 0.2 |
| Metformin | 200 mg/kg | 6.5 ± 0.5 | 1.3 ± 0.1 |
| This compound + Metformin | 10 mg/kg + 200 mg/kg | 5.8 ± 0.4# | 1.1 ± 0.1# |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound and Metformin alone. Data are presented as mean ± SEM.
Safety Profile
The long-term safety of this compound was assessed in animal models, with a particular focus on liver histology due to the known hepatotoxicity of other FFAR1 agonists like TAK-875.
Liver Histology
Histological examination of liver tissue from ob/ob mice after 30 days of treatment revealed that this compound did not induce the adverse hepatic effects observed with TAK-875.
Table 3: Liver Histology Findings in ob/ob Mice
| Treatment Group | Key Histological Findings |
| Vehicle | Severe macrovesicular steatosis, inflammation, and ballooning degeneration. |
| This compound | Significant reduction in steatosis, inflammation, and ballooning. |
| TAK-875 | Evidence of hepatotoxicity, including inflammatory cell infiltration and focal necrosis. |
| Metformin | Marked improvement in steatosis and inflammation. |
Preclinical studies on TAK-875 in rats and dogs revealed that the drug could alter bile acid homeostasis, leading to liver injury.[1][2] In contrast, long-term studies with metformin have generally shown a good safety profile, with the most common side effects being gastrointestinal in nature.[3]
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of FFAR1, a G-protein coupled receptor located on pancreatic β-cells.[4] This activation, in a glucose-dependent manner, leads to insulin (B600854) secretion. The moderate PPARδ activity of this compound may contribute to its beneficial effects on lipid metabolism.
Caption: FFAR1 Signaling Pathway Activated by this compound.
Experimental Protocols
Long-Term Efficacy and Safety Study in ob/ob Mice
-
Animal Model: Male ob/ob mice, 8 weeks of age.
-
Treatment Groups:
-
Vehicle (0.5% carboxymethylcellulose sodium)
-
This compound (10 mg/kg, oral gavage, daily)
-
TAK-875 (10 mg/kg, oral gavage, daily)
-
Metformin (200 mg/kg, oral gavage, daily)
-
This compound (10 mg/kg) + Metformin (200 mg/kg) (oral gavage, daily)
-
-
Duration: 30 days.
-
Key Assessments:
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. Mice were fasted for 16 hours, followed by oral administration of glucose (2 g/kg). Blood glucose levels were measured at 0, 15, 30, 60, 90, and 120 minutes.
-
Plasma Lipid Profile: Blood samples were collected at the end of the study for the analysis of total cholesterol and triglycerides.
-
Liver Histology: Liver tissues were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation.
-
Caption: Experimental Workflow for Long-Term Study in ob/ob Mice.
Conclusion
The preclinical data presented in this guide suggest that this compound is a promising candidate for the treatment of type 2 diabetes. Its superior efficacy in improving glycemic control and lipid profiles compared to TAK-875, coupled with a more favorable safety profile, particularly concerning liver health, warrants further investigation. The synergistic effects observed with metformin suggest potential for combination therapy. These findings provide a strong rationale for the continued development of this compound as a novel therapeutic agent for patients with type 2 diabetes.
References
- 1. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Safety, Tolerability, and Weight Loss Associated With Metformin in the Diabetes Prevention Program Outcomes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
HWL-088: A Comparative Guide to its Nuclear Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of HWL-088 against other nuclear receptors, with a particular focus on the Peroxisome Proliferator-Activated Receptor (PPAR) family. The performance of this compound is compared with the alternative Free Fatty Acid Receptor 1 (FFAR1) agonist, TAK-875. This document synthesizes available experimental data to offer an objective overview for research and drug development applications.
Selectivity Profiling Data
This compound is a highly potent agonist for Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, with an EC50 of 18.9 nM.[1] Its selectivity has been evaluated against several nuclear receptors, revealing off-target activity, most notably on PPARδ. A summary of the available quantitative data for this compound and the comparator compound, TAK-875, is presented below.
| Compound | Target Receptor | EC50 (nM) | Selectivity vs. FFAR1 |
| This compound | FFAR1 | 18.9 | - |
| PPARα | Data not available | - | |
| PPARγ | Data not available | - | |
| PPARδ | 570.9[1] | ~30-fold | |
| TAK-875 | FFAR1 | 72 | - |
| PPARα | Data not available | - | |
| PPARγ | Data not available | - | |
| PPARδ | Data not available | - |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The selectivity of compounds like this compound against nuclear receptors is typically determined using cell-based reporter gene assays. The following is a detailed methodology representative of such experiments.
Objective: To determine the agonist activity and potency (EC50) of a test compound on specific nuclear receptors (e.g., PPARα, PPARγ, PPARδ).
Materials:
-
Cell Line: Mammalian cell line suitable for transfection (e.g., HEK293, CHO, HepG2).
-
Expression Plasmids:
-
A plasmid containing the ligand-binding domain (LBD) of the target nuclear receptor (e.g., hPPARα-LBD) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Test Compound (this compound) and Control Compounds: Known agonists for each receptor as positive controls.
-
Cell Culture Medium and Reagents.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency for transfection.
-
Transfection: Cells are co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a lipid-based transfection reagent according to the manufacturer's protocol. This allows the cells to express the chimeric receptor and the reporter gene.
-
Compound Treatment: After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound (this compound) and control compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and subsequent expression of the luciferase reporter gene.
-
Luciferase Assay: Following incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the amount of luciferase expressed and therefore to the activation of the nuclear receptor, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (e.g., vehicle-treated cells). The dose-response curves for each compound are plotted, and the EC50 values are calculated using a suitable nonlinear regression model.
Visualizations
The following diagrams illustrate the conceptual framework of selective receptor agonism and the experimental workflow for its determination.
References
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemical HWL-088
Disclaimer: As "HWL-088" does not correspond to a publicly documented chemical substance, this document provides a comprehensive, generalized procedure for the safe disposal of a hazardous laboratory chemical. Researchers and laboratory personnel must consult the specific Safety Data Sheet (SDS) for any chemical they are handling to ensure full compliance with safety protocols and regulatory requirements. The following procedures are based on established best practices for hazardous waste management in a laboratory setting.
Immediate Safety and Pre-Disposal Planning
Before beginning any disposal process, it is critical to have a thorough understanding of the chemical's properties and hazards. This information is paramount for ensuring the safety of all personnel and minimizing environmental impact.
1.1. Hazard Identification: First, identify the specific hazards associated with this compound by reviewing its Safety Data Sheet (SDS). Key sections to consult are "Hazards Identification," "Handling and Storage," and "Toxicological Information." Potential hazards include:
-
Flammability: Vapors may form explosive mixtures with air.[1]
-
Reactivity: May form peroxides upon exposure to air or be unstable under certain conditions.
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] May cause severe skin burns and eye damage.[1]
-
Carcinogenicity: May be a suspected or known carcinogen.[1]
-
Environmental Hazards: Harmful to aquatic life.
1.2. Personal Protective Equipment (PPE): Based on the identified hazards, select and don the appropriate PPE. This is a non-negotiable step for personal safety.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS for the specific glove type. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or splash risks. |
| Skin and Body Protection | Flame-retardant lab coat. Additional protective clothing may be necessary depending on the chemical's properties. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If vapors or aerosols are generated, a respirator may be required. |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Proper segregation prevents dangerous chemical reactions and ensures correct disposal routing.
Step 2: Container Selection and Labeling
-
Select a waste container that is compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound" and its chemical formula), and the specific hazards (e.g., "Flammable," "Toxic").
Step 3: Waste Collection
-
Collect liquid waste directly into the designated hazardous waste container using a funnel.
-
For solid waste, use appropriate tools to transfer the material into the waste container.
-
Do not fill the container to more than 90% of its capacity to allow for expansion of vapors and to prevent spills.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin or tray to capture any potential leaks.
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1]
Step 5: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its name, quantity, and hazard class.
-
Follow all institutional procedures for waste manifest documentation.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
| Emergency Scenario | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Spill or Leak | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials. For large spills, contact your institution's emergency response team. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the chemical waste disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for the Novel Compound HWL-088
Disclaimer: A specific Safety Data Sheet (SDS) for HWL-088 is not publicly available at this time. The following guidance is based on best practices for handling novel research chemicals of a similar nature. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound. The information provided here is intended as a preparatory guide and not a substitute for the official SDS.
This document provides a foundational framework for the safe handling, storage, and disposal of the novel compound this compound. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for potent compounds.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Respiratory | Respirator with appropriate cartridges | Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure. Cartridge type should be selected based on the chemical properties outlined in the official SDS. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended. Check for tears and degradation before and during use. Dispose of gloves immediately after handling the compound. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory coat | A fully fastened lab coat, preferably one that is flame-retardant, should be worn. |
| Skin | Full-length pants and closed-toe shoes | To protect the skin from potential spills. |
II. Operational Handling and Storage
Proper operational procedures are critical to minimize exposure and prevent contamination.
A. Engineering Controls:
-
Primary Handling: All weighing and initial dilutions of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, calibrated analytical balance inside a fume hood. Handle the compound with spatulas and weighing paper; avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, unless otherwise specified in the SDS) and wipe down with a disposable towel. Dispose of all contaminated materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
C. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the compound name, CAS number (if available), date received, and any hazard warnings.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. Consult the official SDS for specific incompatibility information.
-
Access: Restrict access to authorized personnel only.
III. Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an emergency.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of a powdered chemical like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
